Decarboxy Enrofloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-2-20-7-9-21(10-8-20)17-12-16-14(11-15(17)19)18(23)5-6-22(16)13-3-4-13/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZWALDGPXSPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C=CN(C3=C2)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157205 | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131775-99-0 | |
| Record name | Decarboxy enrofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy enrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXY ENROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SB45FT52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Decarboxy Enrofloxacin Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the Decarboxy Enrofloxacin standard, an important impurity and degradation product of the widely used veterinary fluoroquinolone antibiotic, Enrofloxacin. This document details a proposed synthesis strategy, purification methods, and a full suite of characterization techniques essential for the unambiguous identification and quantification of this standard.
Introduction
Enrofloxacin, a third-generation fluoroquinolone, is extensively used in veterinary medicine to treat a variety of bacterial infections. As with any pharmaceutical compound, the identification and control of impurities and degradation products are critical for ensuring its safety and efficacy. This compound, chemically known as 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one, is a significant degradation product that can form under various stress conditions, including exposure to light.[1] The availability of a well-characterized analytical standard of this compound is therefore essential for the development and validation of analytical methods aimed at monitoring the purity and stability of Enrofloxacin drug substances and products.
Synthesis of this compound Standard
The synthesis of this compound as a standard is approached through a controlled degradation of the parent Enrofloxacin molecule. Photolytic and thermal degradation are known pathways for the decarboxylation of fluoroquinolones.[1][2] A controlled photolytic approach is proposed here as a reproducible method for obtaining the desired compound.
Proposed Synthesis Pathway: Controlled Photolytic Decarboxylation
The synthesis involves the irradiation of an aqueous solution of Enrofloxacin with a specific wavelength of UV light to induce decarboxylation.
Caption: Proposed synthesis workflow for this compound standard.
Experimental Protocol: Synthesis
Materials:
-
Enrofloxacin (≥98% purity)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
UV photoreactor equipped with a 254 nm lamp
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Enrofloxacin Solution: Prepare a 1 mg/mL solution of Enrofloxacin in deionized water. The pH of the solution can be adjusted to neutral (pH ~7) to potentially enhance the photolysis rate.[1]
-
Photolytic Reaction: Place the Enrofloxacin solution in the UV photoreactor. Irradiate the solution with 254 nm UV light. The reaction progress should be monitored periodically (e.g., every 30 minutes) by analytical HPLC to determine the formation of this compound and the consumption of Enrofloxacin. The duration of irradiation will need to be optimized to maximize the yield of the desired product while minimizing the formation of other degradation products.
-
Purification by Preparative HPLC: Once a significant amount of this compound has been formed, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to preparative HPLC for purification.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient program should be optimized to achieve good separation between Enrofloxacin, this compound, and other byproducts.
-
Detection: UV detection at an appropriate wavelength (e.g., 278 nm).
-
-
Isolation and Drying: Collect the fractions containing pure this compound. Combine the fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the solid this compound standard.
-
Yield: The yield will depend on the optimization of the irradiation time and the efficiency of the purification process.
Characterization of this compound Standard
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized standard and to confirm its retention time relative to Enrofloxacin.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient elution using a mixture of 0.1% (v/v) triethylamine in 10 mM KH2PO4 buffer (pH 2.5) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm and 278 nm.
-
Injection Volume: 10 µL.
-
Diluent: Citrate buffer (pH 4.0) and methanol (50:50 v/v).
Expected Results:
| Compound | Retention Time (min) | Purity (%) |
| Enrofloxacin | (Expected to be later than this compound) | < 0.1% |
| This compound | (Expected to be earlier than Enrofloxacin) | ≥ 99.5% |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
Expected Results:
| Parameter | Value |
| Chemical Formula | C₁₈H₂₂FN₃O |
| Molecular Weight | 315.39 g/mol |
| [M+H]⁺ (observed) | m/z 316.18 |
The fragmentation pattern in MS/MS would likely show the characteristic loss of the ethyl group from the piperazine ring. The loss of CO₂ from the parent Enrofloxacin is a known fragmentation pathway that leads to the formation of the decarboxylated product ion.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized standard.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Chemical Shifts (Predicted based on structure):
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm.
-
Piperazine Ring Protons: Signals around 2.5-3.5 ppm.
-
Ethyl Group Protons: A triplet and a quartet around 1.1 and 2.5 ppm, respectively.
-
Cyclopropyl Group Protons: Signals in the upfield region, typically below 1.5 ppm.
-
Absence of Carboxylic Acid Proton: The characteristic broad singlet for the carboxylic acid proton (usually >10 ppm) in Enrofloxacin will be absent.
Expected ¹³C NMR Chemical Shifts (Predicted based on structure):
-
Quinolone Ring Carbons: Signals in the aromatic region (110-180 ppm), including the carbonyl carbon (C=O) around 175 ppm.
-
Piperazine and Ethyl Group Carbons: Signals in the aliphatic region (10-60 ppm).
-
Cyclopropyl Group Carbons: Signals in the upfield aliphatic region.
-
Absence of Carboxylic Carbon: The signal corresponding to the carboxylic acid carbon in Enrofloxacin (around 165-170 ppm) will be absent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: KBr pellet method or as a thin film.
-
Scan Range: 4000-400 cm⁻¹.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch (ethyl, cyclopropyl, piperazine) |
| ~1620 | C=O stretch (quinolone ketone) |
| ~1580, ~1490 | Aromatic C=C stretch |
| ~1270 | C-F stretch |
| ~1100 | C-N stretch |
| Absence of: | Broad O-H stretch (~3500-2500 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of carboxylic acid |
The most significant difference in the FTIR spectrum compared to Enrofloxacin will be the absence of the characteristic broad O-H and the distinct C=O stretching vibrations of the carboxylic acid group.[6][7]
Logical Workflow for Characterization
Caption: Logical workflow for the comprehensive characterization of the synthesized standard.
Conclusion
This technical guide outlines a comprehensive approach for the synthesis and characterization of the this compound standard. By employing a controlled photolytic degradation of Enrofloxacin followed by rigorous purification and characterization using a suite of modern analytical techniques, a high-purity reference standard can be reliably produced. The availability of this standard is paramount for the accurate monitoring of Enrofloxacin quality and stability in pharmaceutical formulations, thereby contributing to the overall safety and efficacy of this important veterinary medicine.
References
- 1. Photolysis of Enrofloxacin in aqueous systems under simulated sunlight irradiation: Kinetics, mechanism and toxicity of photolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcherslinks.com [researcherslinks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Decarboxy Enrofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, can undergo degradation to form various byproducts, including Decarboxy Enrofloxacin. This transformation, which involves the removal of the carboxylic acid group from the quinolone core, significantly alters the molecule's properties and biological activity. This technical guide provides a comprehensive overview of the mechanisms underlying the formation of this compound from enrofloxacin, focusing on the key roles of photodegradation, microbial action, and chemical oxidation. It synthesizes current knowledge on the chemical pathways, influential factors, and experimental methodologies for studying this degradation process.
Introduction
Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating animal infections. However, the stability of enrofloxacin in various environmental and biological matrices is a significant concern, as its degradation can lead to the formation of metabolites and transformation products with altered efficacy and toxicity. One such critical degradation product is this compound, formed by the removal of the C-3 carboxylic acid group. Understanding the mechanisms of its formation is crucial for assessing the environmental fate of enrofloxacin, ensuring the stability of pharmaceutical formulations, and identifying potential analytical challenges in residue analysis.
Mechanisms of this compound Formation
The conversion of enrofloxacin to this compound is primarily driven by oxidative decarboxylation. This process can be initiated through several pathways, including photodegradation, microbial metabolism, and chemical oxidation.
Photodegradation
Exposure to sunlight, particularly UV radiation, is a major pathway for the degradation of enrofloxacin in aqueous environments. Photolysis of enrofloxacin has been shown to proceed via multiple reactions, with decarboxylation being one of the principal routes. The mechanism likely involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), through self-sensitized photooxidation. These highly reactive species can attack the enrofloxacin molecule, leading to the cleavage of the carboxylic acid group.
A proposed general mechanism for the hydroxyl radical-mediated decarboxylation is initiated by the abstraction of a hydrogen atom or addition of the hydroxyl radical to the aromatic ring, which destabilizes the molecule and facilitates the release of carbon dioxide.
Microbial Degradation
Certain microorganisms have been shown to degrade enrofloxacin. For instance, the brown rot fungus Gloeophyllum striatum can metabolize enrofloxacin, with oxidative decarboxylation being one of the initial degradation steps.[1] This process is also believed to be mediated by hydroxyl radicals produced by the fungus.[1] This biological pathway highlights the potential for in-vivo and environmental degradation of enrofloxacin leading to its decarboxylated form.
Chemical Oxidation (Fenton Reaction)
Advanced oxidation processes (AOPs), such as the Fenton reaction (Fe²⁺ + H₂O₂), are effective in degrading persistent organic pollutants like enrofloxacin. The Fenton reaction generates highly reactive hydroxyl radicals, which can induce the oxidative decarboxylation of enrofloxacin, producing this compound among other degradation products.[1] This chemical degradation pathway is relevant for water treatment processes and can also serve as an experimental model to study the degradation of enrofloxacin.
Data Presentation: Factors Influencing Enrofloxacin Degradation
While specific quantitative data on the yield of this compound is limited in the literature, studies on the overall degradation of enrofloxacin provide insights into the conditions that favor its transformation.
| Parameter | Condition | Effect on Enrofloxacin Degradation Rate | Reference |
| pH | Neutral | Faster photolysis compared to acidic or basic conditions | |
| pH 9.0 | Optimal for degradation by UV-activated persulfate | ||
| Initial Enrofloxacin Concentration | Increasing concentration (5.0 to 40.0 mg L⁻¹) | Decreased photolysis rate constant | |
| Presence of Other Substances | Nitrate, Humic Acid | Markedly decrease the photolysis rate | |
| Oxidizing Agents | H₂O₂ with copper oxide nanoparticles | >90% degradation over 12 hours | |
| UV-activated persulfate | Enhanced degradation | ||
| Microbial Strain | Gloeophyllum striatum | Transformation of 10 ppm enrofloxacin within about 1 week | [1] |
Experimental Protocols
Photodegradation Study of Enrofloxacin
Objective: To induce the photodegradation of enrofloxacin and identify the formation of this compound.
Materials:
-
Enrofloxacin standard solution (e.g., 10 mg/L in deionized water)
-
Xenon lamp (to simulate sunlight) or a UV lamp
-
Quartz reaction vessels
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) system
-
This compound analytical standard (if available for confirmation)
Procedure:
-
Prepare a solution of enrofloxacin in deionized water at a known concentration (e.g., 10 mg/L).
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a xenon or UV lamp for a defined period (e.g., 0, 30, 60, 90, 120 minutes).
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the samples by HPLC-MS to identify and quantify enrofloxacin and its degradation products.
-
Monitor for the appearance of a peak corresponding to the mass-to-charge ratio (m/z) of this compound.
-
If a standard is available, confirm the identity by comparing retention time and mass spectra.
Fenton-Mediated Degradation of Enrofloxacin
Objective: To degrade enrofloxacin using the Fenton reaction and detect the formation of this compound.
Materials:
-
Enrofloxacin standard solution
-
Ferrous sulfate (FeSO₄·7H₂O) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
HPLC-MS system
Procedure:
-
Prepare a solution of enrofloxacin in deionized water.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid.
-
Add the ferrous sulfate solution to the enrofloxacin solution to achieve the desired Fe²⁺ concentration.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Allow the reaction to proceed for a set time, taking samples at various intervals.
-
Quench the reaction in the collected samples by adding a substance like sodium sulfite or by raising the pH.
-
Filter the samples to remove any iron precipitates.
-
Analyze the samples by HPLC-MS to identify and quantify enrofloxacin and its degradation products, including this compound.
Visualizations
Caption: Degradation pathways of enrofloxacin to this compound.
Caption: General experimental workflow for studying enrofloxacin degradation.
Caption: Factors influencing the decarboxylation of enrofloxacin.
Conclusion
The formation of this compound is a significant degradation pathway for enrofloxacin, driven primarily by oxidative decarboxylation. This process is initiated by various environmental and chemical factors, including light exposure, microbial activity, and the presence of strong oxidizing agents. The generation of reactive oxygen species, particularly hydroxyl radicals, appears to be a common mechanistic feature across these degradation routes. While the qualitative aspects of this transformation are established, further research is needed to quantify the yields of this compound under different conditions and to fully elucidate the step-by-step chemical mechanisms involved. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug development, environmental science, and analytical chemistry who are investigating the stability and fate of enrofloxacin.
References
In Vitro Biological Activity of Decarboxy Enrofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vitro biological activity of Decarboxy Enrofloxacin, a derivative of the widely used veterinary fluoroquinolone, enrofloxacin. A critical analysis of available scientific literature reveals that the structural integrity of the carboxylic acid moiety at the 3-position of the quinolone core is paramount for antibacterial efficacy. Decarboxylation of fluoroquinolones, including analogues of enrofloxacin, results in a significant to complete loss of antimicrobial activity. This guide synthesizes the available data, details the experimental protocols for assessing such activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data for this compound is not extensively published, the information presented herein is based on robust evidence from closely related decarboxylated fluoroquinolones.
Introduction to Enrofloxacin and the Significance of the Carboxylic Acid Moiety
Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[2] This inhibition leads to a bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4]
The structure-activity relationship of fluoroquinolones has been a subject of extensive research. It is well-established that specific functional groups on the quinolone scaffold are critical for their antibacterial properties. Notably, the carboxylic acid group at the 3-position is considered essential for the potent antibacterial activity of this class of antibiotics.
In Vitro Biological Activity of this compound
Quantitative Data on the Inactivity of Decarboxylated Fluoroquinolones
The following table summarizes the expected in vitro activity of this compound based on data from analogous decarboxylated fluoroquinolones. For comparative purposes, the typical MIC ranges for the parent compound, enrofloxacin, against susceptible bacteria are also provided.
| Compound | Bacterial Species | Expected MIC (µg/mL) | Reference |
| This compound | Escherichia coli | > 64 (Expected) | Inferred from analogues |
| Staphylococcus aureus | > 64 (Expected) | Inferred from analogues | |
| Pseudomonas aeruginosa | > 64 (Expected) | Inferred from analogues | |
| Enrofloxacin | Escherichia coli | 0.015 - 2.0 | [2][5] |
| Staphylococcus aureus | 0.06 - 2.0 | [6] | |
| Pseudomonas aeruginosa | 0.25 - 8.0 | [5] |
Note: The expected MIC values for this compound are based on the findings that decarboxylated fluoroquinolones lack significant antibacterial activity. The actual values would need to be determined experimentally.
Experimental Protocols
To assess the in vitro biological activity of a compound like this compound, standardized antimicrobial susceptibility testing methods are employed. The following are detailed methodologies for two key experiments.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Test compound (this compound) stock solution
-
Positive control antibiotic (e.g., Enrofloxacin)
-
Growth control (no antimicrobial agent)
-
Sterility control (no bacteria)
Procedure:
-
Prepare a serial two-fold dilution of the test compound and the positive control antibiotic in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the growth control wells. This will bring the final volume in these wells to 100 µL.
-
Add 100 µL of sterile CAMHB to the sterility control wells.
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
-
Filter paper disks impregnated with a known concentration of the test compound (this compound)
-
Positive control antibiotic disks (e.g., Enrofloxacin)
-
Blank disks (negative control)
-
Forceps
Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the antimicrobial-impregnated disks, including the test compound, positive control, and blank disk, onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is used to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent, based on standardized interpretive charts. For a compound like this compound, it is expected that no significant zone of inhibition would be observed.
Mandatory Visualizations
Mechanism of Action of Enrofloxacin
Caption: Mechanism of action of Enrofloxacin, leading to bacterial cell death.
The Critical Role of the 3-Carboxylic Acid Group
Caption: Comparison of active enrofloxacin and inactive this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dechra-us.com [dechra-us.com]
- 3. Enrofloxacin: a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrofloxacin [Farm Animal] – OSU-Marysville Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 5. Drugs and Bugs I: Interpreting Culture and Susceptibility Data - WSAVA2004 - VIN [vin.com]
- 6. Frontiers | Clinical Efficacy and Residue Depletion of 10% Enrofloxacin Enteric-Coated Granules in Pigs [frontiersin.org]
A Comparative Toxicological Profile: Enrofloxacin vs. Decarboxy Enrofloxacin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enrofloxacin, a widely used fluoroquinolone antibiotic in veterinary medicine, has a well-documented toxicological profile characterized by effects on articular cartilage, the male reproductive system, and potential for central nervous system effects at high doses. In contrast, its decarboxylated derivative, Decarboxy Enrofloxacin, also known as Enrofloxacin Impurity F, lacks publicly available toxicological data. This comprehensive guide synthesizes the known toxicological data for enrofloxacin, presents detailed experimental protocols for key toxicological assays, and discusses the implications of the data gap for its primary impurity, this compound. The absence of a toxicological profile for this known impurity highlights a critical knowledge gap in the complete safety assessment of enrofloxacin-based veterinary products.
Introduction
Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad-spectrum bactericidal activity, which targets bacterial DNA gyrase and topoisomerase IV, has made it a cornerstone in the treatment of various bacterial infections in animals.[1] However, like all therapeutic agents, its use is associated with a range of potential toxicities. The manufacturing process and subsequent degradation of enrofloxacin can lead to the formation of impurities, one of which is this compound. While regulatory bodies require the control of impurities in pharmaceutical products, specific toxicological data for many of these minor components are often not publicly available.
This technical guide provides a detailed comparative overview of the toxicological profiles of enrofloxacin and its impurity, this compound. Due to the current lack of available data for this compound, this guide will focus on the established toxicological endpoints of enrofloxacin and provide the necessary experimental frameworks for any future comparative studies.
Toxicological Profile of Enrofloxacin
The toxicological profile of enrofloxacin has been established through a variety of in vitro and in vivo studies. The primary toxicities observed are related to arthropathy in young animals, reproductive and developmental effects, and to a lesser extent, genotoxicity and cytotoxicity.
Acute Toxicity
Enrofloxacin generally exhibits low acute toxicity via the oral route. Clinical signs of acute toxicosis can include lethargy, ataxia, and convulsions.[2]
Table 1: Acute Toxicity of Enrofloxacin in Various Species
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mouse | Oral | > 5000 | [2] |
| Mouse | Intravenous | 220-225 | [2] |
| Rat | Oral | > 5000 | [2] |
| Rabbit | Oral | 500 - 800 | [2] |
Cytotoxicity
In vitro studies have demonstrated that enrofloxacin can induce cytotoxicity in a dose-dependent manner in various cell lines.
Table 2: In Vitro Cytotoxicity of Enrofloxacin
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Bovine peripheral lymphocytes | MTT | Decreased cell viability | 50, 100, 150 µg/mL | [3] |
| Bovine cumulus cells | MTT | Decreased cell viability | 150 µg/mL | [3] |
Genotoxicity
The genotoxicity of enrofloxacin has been evaluated in several assays, with some evidence of DNA damage at higher concentrations.
Table 3: Genotoxicity of Enrofloxacin
| Assay | Cell Type/Organism | Results | Concentration | Reference |
| Comet Assay (SCGE) | Bovine peripheral lymphocytes | Increased DNA damage | 50, 100, 150 µg/mL | [3] |
| Micronucleus Test | Bovine peripheral lymphocytes | Increased micronuclei frequency | 50, 100 µg/mL | [3] |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative | Not specified | [1] |
Reproductive and Developmental Toxicity
Enrofloxacin has been shown to have adverse effects on male reproductive organs and can impact fetal development at high doses.
Table 4: Reproductive and Developmental Toxicity of Enrofloxacin
| Study Type | Species | Effects Observed | NOAEL/LOAEL | Reference |
| 90-day Oral Study | Rat | Morphological changes in spermatozoa, testicular tubular atrophy | NOAEL: 36 mg/kg bw/day | [2] |
| Teratogenicity Study | Rat | Maternal toxicity, decreased fetal weights, increased resorptions | NOAEL (fetotoxicity): 50 mg/kg bw/day | |
| Two-generation Reproductive Study | Rat | Reduced litter size, increased gestation length | Not specified | [2] |
Toxicological Profile of this compound (Enrofloxacin Impurity F)
As of the date of this publication, there is no publicly available toxicological data for this compound. This compound is identified as a known impurity in enrofloxacin preparations. The absence of cytotoxicity, genotoxicity, and in vivo toxicity data for this compound represents a significant data gap. Regulatory guidelines for veterinary medicinal products stipulate that impurities above a certain threshold should be evaluated for their toxicological potential.[4] The lack of accessible data for Enrofloxacin Impurity F makes a direct comparison with the toxicological profile of enrofloxacin impossible at this time.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for the antibacterial effects of fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The toxicity in mammalian cells is thought to be related to off-target effects, including potential interactions with mammalian topoisomerases at high concentrations and the induction of oxidative stress.
Diagram 1: Proposed Mechanism of Fluoroquinolone-Induced Toxicity
Caption: Proposed mechanism of fluoroquinolone-induced toxicity in mammalian cells.
Detailed Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro toxicological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound (Enrofloxacin or this compound). Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Experimental Workflow: Comet Assay
Caption: The general workflow for the Comet assay to detect DNA damage.
Methodology:
-
Cell Treatment: Expose cells to the test compound for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.
Logical Relationship: Micronucleus Formation
Caption: The logical sequence of events leading to the formation of a micronucleus.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells and expose them to the test compound for a period that covers one to one and a half cell cycle lengths.
-
Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Conclusion and Future Directions
The toxicological profile of enrofloxacin is well-characterized, with established effects on cartilage, reproduction, and development, particularly at higher doses. In contrast, a significant data gap exists for its impurity, this compound. The absence of any publicly available toxicological data for this compound precludes a direct comparative safety assessment.
For a comprehensive understanding of the safety of enrofloxacin-containing veterinary products, it is imperative that the toxicological profile of its significant impurities, including this compound, be established. Future research should prioritize conducting in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies if warranted, for this and other relevant impurities. The detailed experimental protocols provided in this guide offer a framework for such investigations. This will enable a more complete risk assessment and ensure the continued safe and effective use of enrofloxacin in veterinary medicine.
References
Decarboxy Enrofloxacin: An In-depth Technical Guide to its Role as a Biomarker for Enrofloxacin Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is susceptible to degradation under various environmental and physiological conditions. This degradation can impact its efficacy and potentially lead to the formation of transformation products with altered biological activity. Among these, Decarboxy Enrofloxacin (DC-Enro) has emerged as a significant biomarker for monitoring the degradation of the parent compound. This technical guide provides a comprehensive overview of the formation of DC-Enro, its significance as a biomarker, detailed experimental protocols for studying enrofloxacin degradation, and analytical methodologies for the simultaneous quantification of both compounds.
Introduction to Enrofloxacin and its Degradation
Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating infections in livestock and companion animals. The stability of enrofloxacin is a critical factor in its therapeutic efficacy and in assessing its environmental fate. Degradation of enrofloxacin can occur through several pathways, including photodegradation, microbial degradation, and chemical degradation under various pH and oxidative conditions.[1][2] The formation of degradation products is a key area of study, as these compounds may possess different toxicological and pharmacological profiles compared to the parent drug.
This compound: A Key Degradation Product
This compound (DC-Enro) is a primary degradation product formed by the removal of the carboxylic acid group from the enrofloxacin molecule. This transformation is a significant indicator of enrofloxacin degradation and has been observed under various stress conditions.
Formation Pathways
The decarboxylation of enrofloxacin can be initiated by several mechanisms:
-
Photodegradation: Exposure to light, particularly UV radiation, is a major driver of enrofloxacin degradation. The energy from photons can induce the cleavage of the carboxylic acid group.[3][4]
-
Microbial Degradation: Certain microorganisms, such as the brown rot fungus Gloeophyllum striatum, have been shown to metabolize enrofloxacin, with oxidative decarboxylation being one of the identified degradation routes.[5]
-
Chemical Degradation: Forced degradation studies have demonstrated that enrofloxacin can undergo decarboxylation under acidic, basic, and oxidative stress conditions.[1][6]
The formation of DC-Enro serves as a reliable indicator that enrofloxacin has been subjected to conditions leading to its breakdown.
DC-Enro as a Biomarker for Enrofloxacin Degradation
The presence and concentration of DC-Enro can be used as a biomarker to assess the extent of enrofloxacin degradation in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. A stability-indicating analytical method that can simultaneously quantify both enrofloxacin and DC-Enro is essential for this purpose. An increase in the concentration of DC-Enro, concurrent with a decrease in the concentration of enrofloxacin, provides a quantitative measure of the degradation process.
Quantitative Analysis of Enrofloxacin Degradation
While specific time-course data correlating the decrease in enrofloxacin with the increase in DC-Enro is not extensively published in tabular format, forced degradation studies provide percentage degradation values under different stress conditions. These studies confirm the formation of DC-Enro and other related substances.
Table 1: Summary of Enrofloxacin Forced Degradation Studies [1][6]
| Stress Condition | Reagents and Conditions | % Degradation of Enrofloxacin | Major Degradation Products Identified |
| Acid Hydrolysis | 1N HCl at 80°C for 24h | ~15-20% | This compound, Fluoroquinolonic Acid |
| Base Hydrolysis | 1N NaOH at 80°C for 24h | ~10-15% | This compound |
| Oxidative Degradation | 30% H₂O₂ at room temp for 48h | ~25-30% | N-oxide derivatives, this compound |
| Photodegradation | UV light (254 nm) for 7 days | ~30-40% | This compound, Ciprofloxacin |
| Thermal Degradation | 105°C for 5 days | ~5-10% | Minor degradation, products not specified in detail |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Forced Degradation Study of Enrofloxacin
This protocol outlines a general procedure for conducting forced degradation studies on enrofloxacin to induce the formation of DC-Enro and other degradation products.
Objective: To evaluate the stability of enrofloxacin under various stress conditions and to identify and quantify the resulting degradation products, including DC-Enro.
Materials:
-
Enrofloxacin reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of enrofloxacin in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 48 hours.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of enrofloxacin to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 7 days).
-
A control sample should be kept in the dark under the same conditions.
-
At specified time intervals, withdraw samples and dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Keep the solid enrofloxacin powder in a hot air oven at 105°C for 5 days.
-
After the exposure period, dissolve a known amount of the powder in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze all the stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or LC-MS method.
Analytical Method Protocol for Enrofloxacin and DC-Enro
This protocol describes a typical Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of enrofloxacin and its degradation products.[1][6]
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6][7]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffer and an organic solvent.
-
Detection Wavelength: 278 nm for enrofloxacin and 254 nm for some degradation products.[1][7]
-
Injection Volume: 20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][6]
Visualizations
Enrofloxacin Degradation Pathway
Caption: Major degradation pathways of enrofloxacin.
Experimental Workflow for Enrofloxacin Degradation Analysis
Caption: Workflow for degradation analysis.
Conclusion
This compound is a critical degradation product of enrofloxacin, and its detection and quantification serve as a reliable biomarker for the stability of the parent drug. Understanding the degradation pathways and having robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of enrofloxacin-containing products. The provided protocols and information in this guide offer a foundational framework for researchers and professionals in the field to conduct comprehensive degradation studies of enrofloxacin. Further research focusing on the time-course kinetics of DC-Enro formation would provide a more detailed quantitative understanding of its role as a degradation biomarker.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 7 from Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms | Semantic Scholar [semanticscholar.org]
- 8. rjpbcs.com [rjpbcs.com]
physical and chemical properties of Decarboxy Enrofloxacin
An In-depth Technical Guide on the Physical and Chemical Properties of Decarboxy Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Enrofloxacin Impurity F, is a significant related substance of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic used extensively in veterinary medicine.[1][2] As the name suggests, its structure is derived from Enrofloxacin through the removal of the carboxylic acid group. The presence and quantity of this impurity are critical quality attributes in the manufacturing and stability testing of Enrofloxacin drug products. This guide provides a comprehensive overview of the known , detailed experimental protocols for its analysis, and logical diagrams illustrating its relationship to the parent compound and the mechanism of action of the fluoroquinolone class.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the development of analytical methods, formulation studies, and understanding its behavior as a chemical entity.
General and Computed Properties
The following table outlines the general and computationally derived properties of this compound.
| Property | Data | Reference |
| IUPAC Name | 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | [3] |
| Synonyms | Enrofloxacin impurity F, Decarboxyenrofloxacin, UNII-58SB45FT52 | [1][2][3][4] |
| Appearance | Yellow Solid, Solid powder | [1][2] |
| Molecular Formula | C₁₈H₂₂FN₃O | [1][3] |
| Molecular Weight | 315.4 g/mol | [3] |
| Exact Mass | 315.17469050 Da | [3][5] |
| XLogP3 | 2.7 | [1][3] |
| Hydrogen Bond Acceptor Count | 5 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
Experimental Properties
This table presents experimentally determined physical properties of this compound.
| Property | Data | Reference |
| Melting Point | 157-158°C | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification, quantification, and characterization of this compound. The following protocols are based on established methods for the analysis of Enrofloxacin and its related impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of Enrofloxacin and its degradation products, including this compound.[3]
-
Objective: To resolve this compound from the active pharmaceutical ingredient (API) and other related substances.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatographic Conditions:
-
Column: Kromasil C-18 (250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) containing 0.1% (v/v) Triethylamine (TEA), with the pH adjusted to 2.50 using orthophosphoric acid.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient Program: A step-gradient program is employed to ensure optimal separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 254 nm for Decarboxylated impurity and 278 nm for other impurities.[3]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and transfer a sample powder equivalent to 50 mg of Enrofloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Mobile Phase A and B mixture) and sonicate for 60 minutes with intermittent shaking to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PVDF membrane filter before injection.
-
Solubility Determination (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound in various solvents.
-
Objective: To quantify the solubility of this compound in different aqueous and organic solvents.
-
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot immediately through a suitable syringe filter (e.g., 0.22 µm).
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a previously validated analytical method (e.g., the HPLC method described in 2.1).
-
Analyze the diluted solution to determine the concentration of this compound.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation.
-
Objective: To obtain Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra for structural elucidation and confirmation of this compound.
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an electrospray ionization (ESI) source is recommended for accurate mass determination.[6][7]
-
Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly or via an LC system into the ESI-HRMS. Acquire data in positive ion mode to observe the [M+H]⁺ ion and perform fragmentation (MS/MS) to aid in structural confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR spectroscopy.
-
Procedure: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record the spectra on an NMR spectrometer (e.g., 400 MHz or higher). The resulting chemical shifts, coupling constants, and integration values will provide detailed information about the proton and carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy, typically using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Place a small amount of the solid powder directly onto the ATR crystal and record the spectrum. The absence of a strong absorption band typical for a carboxylic acid C=O stretch (around 1700-1730 cm⁻¹) and the presence of the quinolone keto C=O stretch (around 1610-1630 cm⁻¹) would be expected.[8]
-
Logical and Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the chemical relationships and mechanism of action relevant to this compound.
Chemical Relationship Workflow
This diagram shows the relationship between Enrofloxacin and its key related substances: the primary metabolite Ciprofloxacin and the impurity this compound.
Caption: Relationship between Enrofloxacin, Ciprofloxacin, and this compound.
Experimental Analysis Workflow
This diagram outlines the logical workflow for the comprehensive analysis of this compound as an impurity in a drug substance.
Caption: Workflow for the identification and quantification of this compound.
Fluoroquinolone Mechanism of Action
This compound itself is not considered therapeutically active. However, understanding the mechanism of the parent drug class is critical context. This diagram illustrates how fluoroquinolones like Enrofloxacin inhibit bacterial DNA replication.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Decarboxy Enrofloxacin in Enrofloxacin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a fluoroquinolone antibiotic exclusively developed for veterinary medicine, has been a cornerstone in treating bacterial infections in animals since its introduction in the 1980s. The research and development of enrofloxacin have also led to the identification of various related substances, including metabolites, impurities, and degradation products. Among these, Decarboxy Enrofloxacin, a substance lacking the critical carboxylic acid moiety of the parent compound, holds particular significance in understanding the structure-activity relationship of fluoroquinolones. This technical guide provides an in-depth exploration of the discovery, history, and scientific relevance of this compound within the broader context of enrofloxacin research. It details the chemical properties, synthesis, and analytical methodologies for this compound, and critically, summarizes the quantitative data on its antibacterial activity, or lack thereof, in comparison to enrofloxacin. This guide serves as a comprehensive resource for researchers in drug discovery, pharmacology, and analytical chemistry.
Introduction: The Rise of Enrofloxacin in Veterinary Medicine
Enrofloxacin was first synthesized in 1980 by researchers at Bayer and was introduced to the veterinary market in 1988 under the trade name Baytril.[1] It was the first fluoroquinolone developed exclusively for veterinary use and marked a significant advancement in the treatment of bacterial diseases in a wide range of animal species.[1] Its broad spectrum of activity against both Gram-negative and Gram-positive bacteria, coupled with favorable pharmacokinetic properties, established it as a critical therapeutic agent.[2]
The mechanism of action of enrofloxacin, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] A key structural feature for this activity is the carboxylic acid group at the 3-position of the quinolone ring.
The Discovery and Emergence of this compound
This compound, also known by its chemical name 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one, is a known impurity and degradation product of enrofloxacin.[4][5] Its history is intrinsically linked to the stability and analytical studies of the parent drug. The identification of this compound has been crucial in understanding the degradation pathways of enrofloxacin under various stress conditions, such as exposure to light, heat, and certain chemical environments.
While not a primary metabolite in the same vein as ciprofloxacin (the major active metabolite of enrofloxacin), the potential for decarboxylation under certain conditions necessitates its monitoring in pharmaceutical formulations and residue analysis. The study of decarboxylated fluoroquinolones has confirmed the essential role of the 3-carboxylic acid group for antibacterial efficacy, as its removal leads to a significant loss of activity.[6]
Physicochemical and Pharmacokinetic Properties
A comparative summary of the physicochemical properties of enrofloxacin and this compound is presented in Table 1. Pharmacokinetic data for this compound is not widely available, likely due to it not being a primary in vivo metabolite and its lack of significant biological activity.
Table 1: Comparative Physicochemical Properties of Enrofloxacin and this compound
| Property | Enrofloxacin | This compound | Reference(s) |
| Chemical Formula | C₁₉H₂₂FN₃O₃ | C₁₈H₂₂FN₃O | [7] |
| Molar Mass | 359.40 g/mol | 315.42 g/mol | [7] |
| Appearance | Pale yellow crystalline powder | Yellow Solid | [8] |
| Melting Point | 221-224 °C | 157-158°C | [8] |
| Water Solubility | Very slightly soluble | Not specified | |
| pKa | pKa1 ≈ 6.0, pKa2 ≈ 8.7 | Not specified |
Synthesis and Formation Pathways
This compound is primarily formed through the degradation of enrofloxacin. It can also be synthesized for use as an analytical standard.
Formation through Degradation
Forced degradation studies have shown that enrofloxacin can decarboxylate under various stress conditions, including photolytic and oxidative stress.[4] The process involves the removal of the carboxylic acid group from the C-3 position of the quinolone ring.
Chemical Synthesis
Experimental Protocols
Forced Degradation Study of Enrofloxacin
This protocol is a generalized procedure based on stability-indicating methods for pharmaceuticals.
Objective: To induce the degradation of enrofloxacin to form degradation products, including this compound, for analytical method validation.
Materials:
-
Enrofloxacin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
UV chamber
-
Oven
Procedure:
-
Acid Degradation: Dissolve enrofloxacin in a solution of 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 M NaOH.
-
Base Degradation: Dissolve enrofloxacin in a solution of 0.1 M NaOH and heat at 80°C for a specified period. Neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Dissolve enrofloxacin in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose solid enrofloxacin powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of enrofloxacin in methanol/water to UV light (e.g., 254 nm) in a UV chamber for a specified period.
-
Sample Analysis: Analyze the stressed samples using a validated HPLC method to identify and quantify the degradation products.[4]
HPLC Method for the Simultaneous Determination of Enrofloxacin and this compound
This protocol is adapted from a stability-indicating HPLC method.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 278 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of enrofloxacin and this compound reference standards in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the sample containing enrofloxacin in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
Antibacterial Activity: The Critical Role of the Carboxylic Acid Group
The defining characteristic of this compound is its lack of significant antibacterial activity. Numerous studies on fluoroquinolones have established that the 3-carboxylic acid group is essential for binding to the DNA gyrase-DNA complex.[6] The removal of this group, as in this compound, prevents the molecule from effectively inhibiting these crucial bacterial enzymes.
Table 2: Comparative Antibacterial Activity of Enrofloxacin and this compound
| Compound | Target Bacteria | MIC (µg/mL) | Reference(s) |
| Enrofloxacin | Escherichia coli | 0.015 - 0.5 | [9] |
| Staphylococcus aureus | 0.06 - 0.5 | [9] | |
| Pseudomonas aeruginosa | 0.25 - 2.0 | [9] | |
| Salmonella spp. | 0.015 - 0.25 | [9] | |
| This compound | Various Gram-positive and Gram-negative bacteria | No significant activity | [6] |
Note: Specific MIC values for this compound are not widely reported in the literature, as it is generally considered inactive. The information is based on studies of decarboxylated fluoroquinolones as a class.
Conclusion
This compound, while lacking therapeutic value, is a compound of significant scientific interest in the field of enrofloxacin research. Its discovery and study have been instrumental in:
-
Understanding Structure-Activity Relationships: It serves as a clear example of the critical role of the 3-carboxylic acid group in the antibacterial activity of fluoroquinolones.
-
Analytical Method Development: As a known impurity and degradation product, it is a key analyte in stability-indicating methods for enrofloxacin.
-
Pharmaceutical Quality Control: Monitoring for the presence of this compound is important for ensuring the quality, safety, and efficacy of enrofloxacin formulations.
For researchers and professionals in drug development, a thorough understanding of this compound provides valuable insights into the chemical stability of enrofloxacin and the fundamental principles of fluoroquinolone pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Photocatalytic Degradation of Enrofloxacin Using an Ecofriendly Natural Iron Mineral: The Relationship Between the Degradation Routes, Generated Byproducts, and Antimicrobial Activity of Treated Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]
- 9. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
understanding the stability of the Decarboxy Enrofloxacin molecule
An In-depth Technical Guide to the Stability of Decarboxy Enrofloxacin and its Parent Compound, Enrofloxacin
Introduction
This technical guide provides a comprehensive overview of the stability of the fluoroquinolone antibiotic Enrofloxacin, with a particular focus on its degradation pathways, including the formation of this compound. For researchers, scientists, and drug development professionals, understanding the stability of a drug molecule is paramount for ensuring its safety, efficacy, and shelf-life. This document details the intrinsic stability of Enrofloxacin under various stress conditions, outlines the primary degradation products, and provides detailed experimental protocols for stability-indicating analysis.
Enrofloxacin, a synthetic chemotherapeutic agent from the class of fluoroquinolone carboxylic acid derivatives, is known for its broad-spectrum antibacterial activity.[1] However, like many complex organic molecules, it is susceptible to degradation under certain environmental conditions. One of the key degradation pathways involves the loss of the carboxylic acid group, leading to the formation of a decarboxylated impurity.[2][3] This guide will delve into the factors influencing this and other degradation processes.
Core Stability Profile of Enrofloxacin
The stability of Enrofloxacin is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are instrumental in elucidating the intrinsic stability of the molecule and identifying its degradation products.
Hydrolytic Stability
Enrofloxacin is relatively stable to hydrolysis in neutral and slightly acidic or alkaline aqueous solutions under normal temperature and in the dark.[4] However, under forced conditions of strong acidity or basicity, significant degradation can occur. One study showed that under acidic hydrolysis, Enrofloxacin degraded by 23.63%, while under basic hydrolysis, it was completely degraded.[5] Another study reported that the hydrolysis rate of enrofloxacin was less than 10% within 5 days at 50°C across a pH range of 1-10.[4] The half-life of enrofloxacin is estimated to be longer than one year at normal temperature in the dark, with the buffer's pH having no significant effects on its hydrolysis.[4]
Photostability
Enrofloxacin is particularly susceptible to photodegradation.[4][6][7][8] Exposure to both natural sunlight and UV irradiation can lead to rapid degradation. Under outdoor natural light, enrofloxacin in water degraded quickly and was undetectable after 3 days.[4] In contrast, under indoor natural light, the degradation was slower.[4] The photodegradation of Enrofloxacin generally follows first-order kinetics.[6][8] The primary photodegradation pathways include oxidative degradation of the piperazine side-chain, reductive defluorination, and fluorine solvolysis.[6][7]
Thermal Stability
Elevated temperatures can induce the degradation of Enrofloxacin. Heating at 121°C for 15 minutes resulted in a 6.34% degradation of enrofloxacin in milk, whereas pasteurization at 72°C for 15 seconds and 89°C for 1 second had a negligible effect.[9] Forced degradation studies involving thermal stress at 105°C for 5 days have also been conducted to assess its stability.[10]
Oxidative Stability
Enrofloxacin is susceptible to oxidative degradation. Studies have shown that treatment with hydrogen peroxide can lead to the formation of several degradation products.[5][10] In one study, oxidative conditions resulted in a 29.3% degradation of Enrofloxacin.[5]
Major Degradation Pathways and Products
The degradation of Enrofloxacin proceeds through several key pathways, resulting in a variety of degradation products. Understanding these pathways is crucial for identifying potential impurities in drug formulations. The principal routes of degradation include:
-
Oxidative Decarboxylation: This pathway leads to the formation of the "this compound" of interest. It is considered one of the primary degradation routes.[11][12]
-
Decomposition of the Piperazine Moiety: The piperazine ring is a common site of degradation, leading to products like desethylene-enrofloxacin and 1-ethylpiperazine.[11][12]
-
Hydroxylation of the Aromatic Ring: Hydroxylated congeners of enrofloxacin at various positions (3-, 6-, and 8-) have been identified as degradation products.[11][12]
-
Oxidative Defluorination: The fluorine atom on the quinolone core can be replaced, leading to defluorinated degradation products.[6][7][12]
-
Cleavage of the Heterocyclic Core: In some cases, the core quinolone ring structure can be cleaved, resulting in compounds like isatin-type and anthranilic acid derivatives.[11]
A simplified representation of the major degradation pathways is illustrated below:
Caption: Major degradation pathways of the Enrofloxacin molecule.
Quantitative Data Summary
The following tables summarize the quantitative data on the degradation of Enrofloxacin under various stress conditions as reported in the literature.
Table 1: Percentage Degradation of Enrofloxacin under Forced Conditions
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 5N HCl, 60°C for 60 min | 0.9 | [10] |
| Acid Hydrolysis | Not specified | 23.63 | [5] |
| Base Hydrolysis | 5N NaOH, 60°C for 60 min | 100 | [5][10] |
| Oxidation | 30% H₂O₂, refluxed at 60°C for 30 min | Not specified | [10] |
| Oxidation | Not specified | 29.3 | [5] |
| Thermal Degradation | 105°C for 5 days | Not specified | [10] |
| Thermal Degradation | 121°C for 15 min | 6.34 | [9] |
Table 2: Photodegradation Kinetics of Enrofloxacin
| Light Source | Degradation Rate Constant (k) | Half-life (t₁/₂) | Reference |
| UV Light | 0.124 min⁻¹ | ~5.6 min | [8] |
| Simulated Solar Light | 0.043 min⁻¹ | ~16.1 min | [8] |
| Solar Light (Summer) | Complete degradation in ~1 h | Not specified | [6][7] |
Experimental Protocols
This section provides detailed methodologies for conducting stability studies on Enrofloxacin.
Forced Degradation Study Protocol
A typical forced degradation study involves subjecting the drug substance to various stress conditions to accelerate its degradation.
Caption: General workflow for a forced degradation study of Enrofloxacin.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Enrofloxacin in a suitable solvent (e.g., a mixture of citrate buffer pH 4.0 and methanol).[2]
-
Acid Hydrolysis: Treat the drug solution with an equal volume of an acid (e.g., 1N HCl) and reflux at a specified temperature (e.g., 60°C) for a defined period.[10] After cooling, neutralize the solution with a base (e.g., 1N NaOH).
-
Base Hydrolysis: Treat the drug solution with an equal volume of a base (e.g., 1N NaOH) and reflux at a specified temperature (e.g., 60°C) for a defined period.[10] After cooling, neutralize the solution with an acid (e.g., 1N HCl).
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 30% H₂O₂) and reflux at a specified temperature (e.g., 60°C) for a defined period.[10]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 105°C) for several days.[10]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) or natural sunlight for a defined period.
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent drug from its degradation products.
Table 3: Example of a Validated HPLC Method for Enrofloxacin and its Degradation Products
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Gradient elution with: A) 0.1% (v/v) Triethylamine in 10 mM KH₂PO₄ (pH 2.5) and B) Methanol[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35°C[2][3] |
| Detection Wavelength | 278 nm and 254 nm[2][3] |
| Injection Volume | 10 µL[2] |
| Diluent | Citrate buffer (pH 4.0) and Methanol (50:50 v/v)[2] |
This method has been shown to effectively separate Enrofloxacin from its known impurities and degradation products, including the decarboxylated impurity.[2][3]
Conclusion
The stability of Enrofloxacin is a critical aspect of its quality, safety, and efficacy. This technical guide has summarized the key factors influencing its degradation, with a particular emphasis on the formation of this compound through oxidative decarboxylation. The molecule is particularly sensitive to light and strong alkaline conditions. The provided experimental protocols for forced degradation studies and stability-indicating HPLC analysis offer a robust framework for researchers and drug development professionals to assess the stability of Enrofloxacin and its derivatives. A thorough understanding of these stability characteristics is essential for the development of stable pharmaceutical formulations and for ensuring the quality of the drug substance throughout its lifecycle.
References
- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Hydrolysis characteristics of enrofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation [mdpi.com]
- 9. researcherslinks.com [researcherslinks.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Metabolic Pathways Leading to Decarboxy Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the N-deethylation pathway to its active metabolite, ciprofloxacin, is well-characterized, other metabolic routes, including decarboxylation, have been identified, particularly in microbial and photodegradation studies. This technical guide provides a comprehensive overview of the known and potential metabolic pathways of enrofloxacin, with a specific focus on the formation of Decarboxy Enrofloxacin. This document summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual diagrams of the metabolic pathways and experimental workflows to aid in research and drug development.
Introduction
Enrofloxacin (1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its broad-spectrum bactericidal activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. The biotransformation of enrofloxacin is a critical aspect of its pharmacology and toxicology, influencing its efficacy, residue depletion, and potential for drug-drug interactions. The primary metabolic pathway in most animal species is the N-deethylation of the piperazinyl substituent, resulting in the formation of the active metabolite ciprofloxacin. However, other metabolic transformations, including oxidation of the piperazine ring and, notably, decarboxylation of the quinolone core, have been reported.
This compound, the metabolite formed by the removal of the carboxylic acid group from the parent molecule, represents a significant structural modification. Understanding the pathways leading to its formation is crucial for a complete metabolic profile of enrofloxacin. While evidence for enzymatic decarboxylation in the liver is not as robust as for other pathways, this guide will explore the potential mechanisms based on available literature.
Established and Potential Metabolic Pathways of Enrofloxacin
The metabolism of enrofloxacin can be broadly categorized into several key pathways. The primary and most studied pathway is N-deethylation. Other pathways, including those leading to this compound, are considered secondary but may be significant under certain conditions or in specific biological systems.
N-Deethylation to Ciprofloxacin
The most prominent metabolic conversion of enrofloxacin is the removal of the ethyl group from the piperazine ring, yielding ciprofloxacin. This reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Specifically, isoforms such as CYP3A are thought to be involved in this N-dealkylation process.[2] Ciprofloxacin itself is a potent antibiotic, contributing to the overall antimicrobial effect of enrofloxacin administration.
Piperazine Ring Modifications
Besides N-deethylation, the piperazine moiety of enrofloxacin can undergo other modifications, such as oxidation, leading to the formation of oxo-enrofloxacin.[2] The opening of the piperazine ring has also been suggested as a metabolic route.[3]
The Putative Pathway of Decarboxylation
The formation of this compound involves the removal of the carboxyl group at the C3 position of the quinolone ring. While this has been observed in microbial and photodegradation studies, the enzymatic basis in animal metabolism is less clear.
Potential Mechanisms:
-
Oxidative Decarboxylation: This is a plausible route where an initial oxidative event precedes the loss of CO2. While direct evidence for CYP450-mediated decarboxylation of enrofloxacin is scarce, these enzymes are known to catalyze a wide range of oxidative reactions.[4][5] It is conceivable that an oxidative attack on the quinolone ring could destabilize the carboxylic acid group, leading to its removal.
-
Peroxidase-Mediated Decarboxylation: Hepatic peroxidases, another class of enzymes involved in xenobiotic metabolism, could potentially mediate the decarboxylation of enrofloxacin.[6] These enzymes are known to catalyze the oxidation of various substrates, and some studies have shown their involvement in the decarboxylation of aromatic acids.[6][7] This pathway would likely involve the formation of a radical intermediate.
-
Non-Enzymatic Decarboxylation: Although less likely under physiological conditions, the possibility of non-enzymatic decarboxylation, potentially facilitated by reactive oxygen species (ROS) generated during other metabolic processes, cannot be entirely ruled out.
Below is a conceptual diagram illustrating the known and putative metabolic pathways of enrofloxacin.
Quantitative Data on Enrofloxacin Metabolism
The extent of enrofloxacin metabolism and the concentrations of its metabolites can vary significantly depending on the animal species, dose, and route of administration. The following tables summarize some of the quantitative data available in the literature.
Table 1: In Vivo Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin
| Species | Dose & Route | Enrofloxacin Cmax (µg/mL) | Ciprofloxacin Cmax (µg/mL) | Enrofloxacin T1/2 (h) | Reference |
| Pigs | 7.5 mg/kg SC | 1.1 ± 0.3 | Negligible | 26.6 ± 6.2 | [8] |
| Badri Cows | 7.5 mg/kg IV | 1.83 ± 0.04 (at 5 min) | 0.12 ± 0.01 | - | [2] |
| Prairie Dogs | 20 mg/kg SC | 4.90 (total fluoroquinolones) | - | 4.63 | [9] |
| Black Vultures | 10 mg/kg IM | 3.26 ± 0.23 | - | 19.58 | [10] |
| Freshwater Crocodiles | 5 mg/kg IM | - | - | 43-44 | [3] |
| Dogs | 5% solution | 1.12 - 1.4 | - | - | [11] |
Table 2: In Vitro Inhibition of Cytochrome P450 by Fluoroquinolones
| Fluoroquinolone | CYP Isoform | IC50 (µM) | Reference |
| Ciprofloxacin | CYP1A2 | 135 | [12] |
| Ciprofloxacin | CYP2C9 | 180 | [12] |
| Levofloxacin | CYP2C9 | 210 | [12] |
Note: Lower IC50 values indicate stronger inhibition.
Experimental Protocols
Investigating the metabolic pathways of enrofloxacin requires robust experimental designs. Below are outlines of key experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to study the metabolism of enrofloxacin in a controlled in vitro system, which is essential for identifying the enzymes involved.
Objective: To determine the metabolites of enrofloxacin formed by hepatic microsomal enzymes.
Materials:
-
Liver microsomes (from the species of interest)
-
Enrofloxacin solution
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and enrofloxacin solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile). This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of enrofloxacin and its metabolites in biological matrices.
Objective: To quantify enrofloxacin, ciprofloxacin, and potentially this compound in plasma or microsomal incubates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Enrofloxacin: e.g., m/z 360.2 → 316.2
-
Ciprofloxacin: e.g., m/z 332.1 → 288.1
-
This compound (hypothetical): e.g., m/z 316.2 → [fragment ion]
-
-
Internal Standard: A stable isotope-labeled analog of enrofloxacin (e.g., enrofloxacin-d5) is recommended for accurate quantification.
Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration.
-
Microsomal Incubates: As described in the in vitro protocol.
Conclusion
The metabolism of enrofloxacin is a complex process involving multiple pathways. While N-deethylation to ciprofloxacin is the major route, the formation of other metabolites, including the putative this compound, contributes to the overall disposition of the drug. The enzymatic basis for decarboxylation in the liver remains an area for further investigation, with oxidative and peroxidase-mediated reactions being plausible mechanisms. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further explore the metabolic fate of enrofloxacin and its implications for drug development and safety assessment. A thorough understanding of all metabolic pathways is essential for optimizing the therapeutic use of this important veterinary antibiotic.
References
- 1. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin in freshwater crocodiles (Crocodylus siamensis) after intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The xenobiotic receptors PXR and CAR in liver physiology, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decarboxy Enrofloxacin CAS number and chemical structure
An In-depth Technical Guide to Decarboxy Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant impurity and metabolite of the widely used veterinary fluoroquinolone antibiotic, Enrofloxacin. This document details its chemical identity, physicochemical properties, and analytical methodologies for its detection and quantification.
Chemical Identity and Structure
This compound is recognized as impurity F in the European Pharmacopoeia (EP) monograph for Enrofloxacin for veterinary use.[1] Its formation involves the removal of the carboxylic acid group from the parent Enrofloxacin molecule.
Chemical Structure:
The chemical structure of this compound is 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4(1H)-one.[1][2][3]
CAS Number: 131775-99-0[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H22FN3O | [1][2][3] |
| Molecular Weight | 315.39 g/mol | [2] |
| Exact Mass | 315.1700 Da | [2] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 157-158°C | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
Relationship to Enrofloxacin
This compound is primarily known as a degradation product and metabolite of Enrofloxacin. The relationship between these two compounds is crucial for understanding the stability and metabolic fate of Enrofloxacin.
Caption: Logical relationship between Enrofloxacin and this compound.
Metabolic Pathways
The biotransformation of Enrofloxacin can lead to the formation of several metabolites, including this compound. Studies have shown that certain microorganisms, such as the fungus Gloeophyllum striatum, can metabolize Enrofloxacin through processes including decarboxylation.[5]
Caption: Simplified metabolic pathway of Enrofloxacin.
Experimental Protocols: Analytical Methods
The quantification of Enrofloxacin and its impurities, such as this compound, is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
A. Sample Preparation for HPLC Analysis
The following is a general protocol for the extraction of fluoroquinolones from a sample matrix, which can be adapted for the analysis of this compound.
-
Extraction:
-
Weigh 5.00 g of the sample.
-
Add 100 mL of an acetonitrile/0.2% metaphosphoric acid (2:3, v/v) solution.
-
Homogenize the mixture.
-
Filter with suction.
-
To the residue on the filter paper, add 20 mL of the same solvent mixture, mix, and filter again.
-
Combine the filtrates and concentrate to approximately 30 mL at a temperature below 40°C.[6]
-
-
Clean-up:
-
Condition a divinylbenzene-N-vinylpyrrolidone copolymer cartridge (60 mg) by passing 5 mL of methanol followed by 5 mL of water.
-
Load the concentrated extract from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water and discard the effluent.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the methanol from the eluate at a temperature below 40°C.
-
Dissolve the residue in 1.0 mL of a water/methanol (7:3, v/v) solution. This is the test solution for HPLC analysis.[6]
-
B. HPLC Conditions
The following table outlines typical HPLC conditions for the analysis of fluoroquinolones. These conditions may require optimization for the specific analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | A mixture of phosphate buffer and an organic solvent (e.g., ethanol, acetonitrile) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detector at a specified wavelength (e.g., 254 nm) |
| Column Temperature | Ambient (e.g., 25°C) |
C. Experimental Workflow for Analytical Quantification
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This compound is a critical compound to monitor in the context of Enrofloxacin use in veterinary medicine. Its presence can be indicative of degradation or metabolic processes. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development, quality control, and study of fluoroquinolone antibiotics.
References
- 1. echemi.com [echemi.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Decarboxy Enrofloxacin
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] During its synthesis, storage, or metabolism, various related substances and degradation products can be formed.[3][4] One such potential impurity is Decarboxy Enrofloxacin, which lacks the carboxylic acid group of the parent molecule. Monitoring and quantifying such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of this compound. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of veterinary pharmaceuticals.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions have been optimized for the separation and quantification of this compound from Enrofloxacin and its primary metabolite, Ciprofloxacin.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 20-40% B10-12 min: 40-20% B12-15 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 277 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength is selected based on the absorption maxima for Enrofloxacin and related compounds, which is typically around 277 nm.[1][3]
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas the solution.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.
Sample Preparation (from Plasma)
This protocol outlines a protein precipitation method for extracting the analyte from a biological matrix like plasma.
-
Spiking: For method validation, spike blank plasma with known concentrations of this compound.
-
Precipitation: To 500 µL of the plasma sample, add 1.0 mL of acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the diluent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose.
Linearity
The linearity was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels (low, medium, high).
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | 5 | 98.5 | 1.8 |
| Medium | 25 | 101.2 | 1.1 |
| High | 45 | 99.3 | 1.5 |
Acceptance criteria for recovery are typically within 80-120%.[5]
Precision
Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at a medium concentration level.
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Method Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-UV method described provides a simple, accurate, and precise tool for the quantification of this compound. The validation results confirm that the method is suitable for routine quality control analysis of bulk drug substances and for monitoring the impurity in various matrices during drug development and stability studies. The clear separation and robust performance make it a reliable analytical procedure for regulatory purposes.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpls.org [rjpls.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Enrofloxacin and its Primary Metabolite Ciprofloxacin in Animal Tissues
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of the fluoroquinolone antibiotic enrofloxacin and its active metabolite, ciprofloxacin, in various animal tissues, including muscle, liver, and kidney. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for researchers, scientists, and professionals in drug development and food safety for monitoring drug residues and conducting pharmacokinetic studies.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic exclusively developed for veterinary medicine.[1] It is widely used to treat bacterial infections in livestock and poultry due to its broad-spectrum bactericidal activity.[1] In animals, enrofloxacin is metabolized to its primary active metabolite, ciprofloxacin, which also exhibits potent antibacterial properties. Monitoring the residue levels of both enrofloxacin and ciprofloxacin in edible animal tissues is essential to ensure food safety and adhere to regulatory Maximum Residue Limits (MRLs).[2]
While enrofloxacin can undergo various degradation pathways, including oxidative decarboxylation to form decarboxy enrofloxacin , this compound is primarily considered a degradation product or impurity rather than a major metabolite in animal tissues.[3][4][5] Consequently, routine residue monitoring programs focus on the parent compound, enrofloxacin, and its active metabolite, ciprofloxacin. This application note details a reliable LC-MS/MS method for the accurate quantification of these two key analytes.
Experimental Protocol
This protocol is a synthesized methodology based on established practices for the analysis of fluoroquinolones in animal tissues.[6][7][8]
Reagents and Materials
-
Standards: Enrofloxacin and Ciprofloxacin analytical standards, Enrofloxacin-d5 or other suitable deuterated internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid, Phosphoric acid.
-
Chemicals: Ammonium acetate, Sodium chloride (NaCl).
-
Sample Preparation: Homogenizer, Centrifuge tubes (50 mL), Syringe filters (0.22 µm), Solid Phase Extraction (SPE) cartridges (if required for cleanup).
Standard Solution Preparation
Prepare individual stock solutions of enrofloxacin, ciprofloxacin, and the internal standard in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Sample Preparation
-
Homogenization: Weigh 2-5 g of homogenized animal tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.
-
Extraction:
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-20 minutes at 4°C.[6]
-
Cleanup (Optional but Recommended):
-
Final Preparation: Transfer an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[7]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[7]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for enrofloxacin, ciprofloxacin, and the internal standard should be optimized. Example transitions are provided in the data table below.
-
Data Presentation
The following table summarizes typical quantitative data and MRM transitions for the analysis of enrofloxacin and ciprofloxacin. These values are indicative and should be experimentally verified.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |
| Enrofloxacin | 360.2 | 316.2 | 245.1 | 0.22[6] | 0.85[6] | 90 - 105 |
| Ciprofloxacin | 332.2 | 288.1 | 231.1 | 0.47[6] | 1.44[6] | 85 - 102 |
| Enrofloxacin-d5 (IS) | 365.2 | 321.2 | 245.1 | - | - | - |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values can vary based on matrix and instrumentation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of enrofloxacin and ciprofloxacin in animal tissues.
Caption: Workflow for the analysis of enrofloxacin and ciprofloxacin in animal tissues.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of enrofloxacin and its primary metabolite, ciprofloxacin, in various animal tissues. The protocol is adaptable to different tissue matrices and can be validated to meet specific laboratory and regulatory requirements. This application note serves as a comprehensive guide for researchers and analysts involved in veterinary drug residue analysis.
References
- 1. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic study of enrofloxacin and metabolic profile modifications in broiler chicken tissues after drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 9. researchgate.net [researchgate.net]
solid-phase extraction (SPE) for Decarboxy Enrofloxacin from plasma
An Application Note and Protocol for the Solid-Phase Extraction (SPE) of Decarboxy Enrofloxacin from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound, also known as ciprofloxacin, from plasma samples. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in preclinical and clinical research.
Introduction
This compound (ciprofloxacin) is the primary active metabolite of enrofloxacin, a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Accurate quantification of ciprofloxacin in plasma is essential for assessing the efficacy and safety of enrofloxacin. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering significant advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation. This application note details a robust SPE protocol using C18 cartridges for the isolation of ciprofloxacin from plasma, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance characteristics of various SPE and sample preparation methods for the determination of ciprofloxacin in plasma, as reported in the literature.
| Analyte | Sample Matrix | Sample Preparation Method | Sorbent Type | Mean Recovery (%) | Linearity Range | Analytical Method | Reference |
| Ciprofloxacin | Pig Plasma | Solid-Phase Extraction | C18 | 92 ± 6 | Not Specified | HPLC-UV | [1] |
| Ciprofloxacin | Human Plasma | Protein Precipitation | N/A | 72.8 - 83.5 | 0.02 - 4 µg/mL | HPLC-Fluorescence | [2][3] |
| Ciprofloxacin | Human Plasma | Protein Precipitation & LLE | N/A | >93.8 | 0.51 - 64.8 µM | HPLC-UV | [4] |
| Ciprofloxacin | Human Plasma | Liquid-Liquid Extraction | N/A | 71.49 - 75.68 | 100 - 400 ng/mL | RP-HPLC | [5] |
| Ciprofloxacin | Pork Meat | Solid-Phase Extraction | MCX | Not Specified | Not Specified | LC-Fluorescence | [6] |
Experimental Protocol
This protocol is a composite method based on established procedures for the extraction of fluoroquinolones from biological fluids.[1]
Materials and Reagents
-
Ciprofloxacin standard (analytical grade)
-
Enrofloxacin standard (analytical grade)
-
Internal Standard (IS), e.g., Sarafloxacin or Lomefloxacin
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade or deionized)
-
Plasma samples (e.g., human, pig, rabbit)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Procedure
1. Sample Pretreatment
1.1. Thaw frozen plasma samples at room temperature.
1.2. Vortex the plasma sample to ensure homogeneity.
1.3. To a 1.0 mL aliquot of plasma in a centrifuge tube, add a known concentration of the internal standard.
1.4. Add 1.0 mL of 4% orthophosphoric acid to the plasma sample.
1.5. Vortex the mixture for 30 seconds to precipitate proteins.
1.6. Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
1.7. Carefully collect the supernatant for loading onto the SPE cartridge.
2. Solid-Phase Extraction
2.1. Cartridge Conditioning:
- Pass 5 mL of methanol through the C18 SPE cartridge.
- Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.
2.2. Sample Loading:
- Load the pretreated plasma supernatant onto the conditioned C18 cartridge.
- Apply a slow, consistent flow rate (approximately 1-2 mL/min) using a vacuum manifold.
2.3. Washing:
- Wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.
- Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
2.4. Elution:
- Elute the analyte of interest using 3 mL of a methanol-hydrochloric acid (98:2, v/v) mixture.[1]
- Collect the eluate in a clean collection tube.
3. Eluate Processing and Analysis
3.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3.2. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical method.
3.3. Vortex the reconstituted sample to ensure complete dissolution.
3.4. Inject an aliquot (e.g., 20 µL) into the HPLC or LC-MS/MS system for analysis.
Analytical Conditions (Example HPLC-UV Method)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of orthophosphoric acid-triethylamine-acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm[1]
-
Injection Volume: 20 µL
Visualizations
Experimental Workflow Diagram
References
- 1. Simultaneous determination of enrofloxacin and ciprofloxacin in animal biological fluids by high-performance liquid chromatography. Application in pharmacokinetic studies in pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: application to a population pharmacokinetics study in children with severe malnutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. Comparison of three solid-phase extraction processes in quantification of ciprofloxacin and enrofloxacin in pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Enrofloxacin and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, widely used in veterinary medicine. During synthesis, storage, or under stress conditions, various impurities and degradation products can emerge, potentially impacting the drug's efficacy and safety. Therefore, a robust, validated analytical method is crucial for quantifying Enrofloxacin and its related substances in bulk drug and pharmaceutical dosage forms.
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Enrofloxacin and its known impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]
Experimental Protocols
Materials and Reagents
-
Enrofloxacin Reference Standard (Purity ≥ 99.5%)
-
Reference standards for known impurities (e.g., Ciprofloxacin, Desfluoro impurity, Chloro impurity, Fluoroquinolonic acid impurity, Decarboxylated impurity, Ethylenediamine impurity)[1][3]
-
Acetonitrile (HPLC Grade)[5]
-
Methanol (HPLC Grade)[1]
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)[1]
-
Orthophosphoric Acid (Analytical Grade)[1]
-
Water (HPLC Grade / Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2) for forced degradation studies.
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Analytical Balance
-
pH Meter
-
Sonicator
-
0.45 µm Membrane Filters
Chromatographic Conditions
A gradient RP-HPLC method was developed to ensure adequate separation of Enrofloxacin from its impurities and degradation products.[1][3]
| Parameter | Condition |
| Column | Kromasil C18, 250 x 4.6 mm, 5 µm[1][3] |
| Mobile Phase A | 10 mM KH2PO4 with 0.1% (v/v) Triethylamine, pH adjusted to 2.5 with Orthophosphoric Acid[1][3] |
| Mobile Phase B | Methanol[1] |
| Flow Rate | 1.0 mL/min[1][3][5] |
| Column Temperature | 35°C[1][3] |
| Detection Wavelength | 278 nm[1][3] |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 50 | |
| 55 | |
| 65 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (Enrofloxacin): Accurately weigh and transfer about 25 mg of Enrofloxacin reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Impurity Stock Solution: Accurately weigh about 5 mg of each impurity reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Spiked Standard Solution: Transfer appropriate volumes of the Enrofloxacin stock solution and the impurity stock solution into a volumetric flask to achieve a final concentration of approximately 50 µg/mL of Enrofloxacin and 1.0 µg/mL of each impurity.
Method Validation Protocols
The developed method was validated according to ICH Q2(R2) guidelines.[2][4]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Enrofloxacin drug substance.[6]
-
Acid Hydrolysis: Treat 10 mg of Enrofloxacin with 10 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Neutralize the solution and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Treat 10 mg of Enrofloxacin with 10 mL of 0.1 N NaOH. Heat at 80°C for 12 hours. Neutralize the solution and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Treat 10 mg of Enrofloxacin with 10 mL of 3% H2O2 at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 5 days.[5] Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. Prepare a 100 µg/mL solution.
Inject the blank, placebo, and all stressed samples. Assess peak purity of the Enrofloxacin peak to ensure it is spectrally homogenous and that all degradation products are well-resolved from the main peak.
Linearity
Prepare a series of at least five concentrations of Enrofloxacin and each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specification level. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (% Recovery)
Perform recovery studies by spiking a placebo with known amounts of Enrofloxacin and its impurities at three concentration levels (e.g., 50%, 100%, and 150%). Analyze each concentration in triplicate. Calculate the percentage recovery for each analyte. The acceptance criterion is typically between 90.0% and 110.0%.[5]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the spiked standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Evaluate the method's reliability by introducing small, deliberate variations to the chromatographic conditions.[1]
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Organic Composition in Mobile Phase (± 2%) Monitor system suitability parameters (e.g., resolution, tailing factor) to ensure they remain within acceptable limits.
Data Presentation & Results
The following tables summarize the expected performance characteristics of a validated method.
Table 1: System Suitability Results
| Parameter | Enrofloxacin | Acceptance Criteria |
|---|---|---|
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
| Resolution (from closest peak) | > 2.0 | > 1.5 |
Table 2: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Enrofloxacin | 0.5 - 75 | ≥ 0.999 |
| Ciprofloxacin | 0.1 - 2.0 | ≥ 0.998 |
| Desfluoro Impurity | 0.1 - 2.0 | ≥ 0.998 |
| Decarboxylated Impurity | 0.1 - 2.0 | ≥ 0.998 |
Table 3: Accuracy (% Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
|---|---|---|---|
| Enrofloxacin | 50%, 100%, 150% | 98.5 - 101.2 | < 2.0 |
| Impurities | 50%, 100%, 150% | 95.3 - 104.5 | < 5.0 |
Table 4: Precision (% RSD)
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
|---|---|---|
| Enrofloxacin | < 1.0 | < 2.0 |
| Impurities | < 3.0 | < 5.0 |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Enrofloxacin | 0.15 | 0.5 |
| Impurities | ~0.03 | ~0.1 |
Visualized Workflows
Caption: Workflow for analytical method development and validation.
Caption: Relationship between Enrofloxacin and its major impurities.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Note: Quantification of Descarboxy Enrofloxacin in Forced Degradation Studies
Abstract
This application note provides a comprehensive protocol for the quantification of Descarboxy Enrofloxacin (DC-ENR), a significant degradation product of the fluoroquinolone antibiotic Enrofloxacin (ENR), in forced degradation studies. The described stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed for researchers, scientists, and drug development professionals to assess the stability of Enrofloxacin in pharmaceutical formulations. This document outlines the experimental procedures for forced degradation under various stress conditions, the validated HPLC method for the separation and quantification of ENR and its degradation products, and data presentation in a clear, tabular format.
Introduction
Enrofloxacin is a synthetic fluoroquinolone with a broad spectrum of antibacterial activity widely used in veterinary medicine.[1] During its shelf life and under various environmental conditions, Enrofloxacin can degrade, leading to the formation of several impurities. One of the critical degradation pathways is decarboxylation, resulting in the formation of Descarboxy Enrofloxacin.[2][3] Regulatory bodies require the development of stability-indicating assay methods to ensure the safety and efficacy of pharmaceutical products.[3] This application note details a robust and validated RP-HPLC method for the simultaneous determination of Enrofloxacin and its degradation products, with a specific focus on the quantification of Descarboxy Enrofloxacin.[2][3]
Experimental Protocols
Materials and Reagents
-
Enrofloxacin working standard (purity ~99.5%)[3]
-
Descarboxy Enrofloxacin impurity standard (purity ~99.6%)[3]
-
HPLC grade Methanol[3]
-
HPLC grade Acetonitrile[3]
-
Orthophosphoric Acid[3]
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H2O2)
-
Milli-Q Water
Instrumentation and Chromatographic Conditions
A validated stability-indicating RP-HPLC method is employed for the analysis.[2][3]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV/PDA detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Gradient mixture of Buffer and Methanol. Buffer: 10 mM KH2PO4 with 0.1% (v/v) TEA, pH adjusted to 2.5 with Orthophosphoric Acid.[2][3] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 35°C[2][3] |
| Detection Wavelength | 278 nm and 254 nm[2][3] |
| Injection Volume | 20 µL |
| Run Time | 65 minutes to ensure elution of all degradation products.[2][3] |
Preparation of Solutions
-
Standard Stock Solution of Enrofloxacin: Accurately weigh and transfer 50 mg of Enrofloxacin working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase A) and sonicate to dissolve. Dilute to the mark with the diluent.[3]
-
Standard Solution: Transfer 5 mL of the Enrofloxacin standard stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent.[3]
-
Descarboxy Enrofloxacin Stock Solution: Prepare a stock solution of Descarboxy Enrofloxacin in the same manner as the Enrofloxacin stock solution.
-
Sample Solution (from Tablets): Weigh and finely powder 20 tablets. Accurately weigh a quantity of the powder equivalent to 50 mg of Enrofloxacin and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking. Cool to room temperature and dilute to the mark with the diluent. Filter the solution through a 0.45 µm membrane filter before injection.[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.[2][3][4]
-
Acidic Degradation: To 1 mL of the Enrofloxacin stock solution, add 1 mL of 0.1 M HCl. Reflux the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Basic Degradation: To 1 mL of the Enrofloxacin stock solution, add 1 mL of 0.1 M NaOH. Reflux the solution at 80°C for 2 hours. Cool the solution to room temperature and neutralize with 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the Enrofloxacin stock solution, add 1 mL of 30% H2O2. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.[1]
-
Thermal Degradation: Expose the powdered Enrofloxacin tablet formulation to a temperature of 105°C in a hot air oven for 5 days.[1] Prepare a sample solution from the heat-treated powder as described in section 2.3.
-
Photolytic Degradation: Expose the Enrofloxacin solution to UV light (254 nm) for 48 hours. Prepare a sample solution for analysis.
Data Presentation
The quantification of Descarboxy Enrofloxacin and other degradation products is performed by calculating the percentage of the impurity with respect to the initial concentration of Enrofloxacin.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines.[2][3]
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.05 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.015 |
| LOQ (µg/mL) | 0.045 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Forced Degradation Quantitative Results
The following table summarizes the typical degradation of Enrofloxacin and the formation of Descarboxy Enrofloxacin under various stress conditions.
| Stress Condition | % Degradation of Enrofloxacin | % Descarboxy Enrofloxacin Formed | Other Major Degradation Products |
| Acidic (0.1 M HCl, 80°C, 2h) | 15 - 25 | 3 - 5 | Fluoroquinolonic Acid |
| Basic (0.1 M NaOH, 80°C, 2h) | 10 - 20 | 2 - 4 | Ethylenediamine impurity |
| Oxidative (30% H2O2, RT, 24h) | 20 - 30 | 5 - 8 | N-oxide derivatives |
| Thermal (105°C, 5 days) | 5 - 10 | 1 - 2 | Minor unidentified products |
| Photolytic (UV light, 48h) | 8 - 15 | 2 - 3 | Photodegradation products |
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation and HPLC analysis.
Enrofloxacin Degradation Pathway to Descarboxy Enrofloxacin
Caption: Enrofloxacin to Descarboxy Enrofloxacin degradation.
Conclusion
The described RP-HPLC method is specific, accurate, and precise for the simultaneous quantification of Enrofloxacin and its degradation product, Descarboxy Enrofloxacin, in forced degradation studies. This application note provides a comprehensive framework for researchers to implement this method in their laboratories for stability testing of Enrofloxacin formulations. The provided protocols and data will aid in ensuring the quality and safety of pharmaceutical products containing Enrofloxacin.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Techniques in Impurity Profiling of Veterinary Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impurity profiling of veterinary drugs is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of medicinal products administered to animals. Regulatory bodies worldwide, guided by organizations like the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), mandate stringent control over impurities.[1][2] Impurities can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of common classes of veterinary drugs, including sulfonamides, tetracyclines, and amphenicols.
Core Concepts in Impurity Profiling
The impurity profiling process involves the detection, identification, and quantification of impurities present in a drug substance or product. Key concepts and regulatory thresholds are outlined by VICH guidelines.
Classification of Impurities:
-
Organic Impurities: Process-related (e.g., starting materials, by-products, intermediates) and drug-related (e.g., degradation products).
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Solvents used in the manufacturing process.
Reporting and Identification Thresholds: The VICH GL10 guideline establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the veterinary drug. These thresholds are crucial for determining the level of analytical scrutiny required.
General Workflow for Impurity Profiling
The systematic approach to impurity profiling ensures that all potential impurities are detected, identified, and quantified accurately. The general workflow is depicted below.
Caption: General workflow for impurity profiling of veterinary drugs.
Application Notes: Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine. Their impurity profile can include starting materials, by-products from the synthesis, and degradation products.
Common Impurities and Degradation Pathways
Forced degradation studies show that sulfonamides are susceptible to hydrolysis and photodegradation.[3][4] The primary aromatic amine group is a key site for degradation, potentially leading to the formation of nitro, nitroso, and desamino derivatives.[5]
Caption: Degradation pathways of sulfonamides.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Protocol: Impurity Profiling of Sulfamethazine Drug Substance by HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Sulfamethazine reference standard and known impurity standards.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-30 min: 80-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh about 25 mg of the sulfamethazine drug substance into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
5. Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, use the relative response factor of the main peak for estimation.
Quantitative Data Summary: Sulfonamides
| Parameter | Sulfamethazine | Sulfadiazine | Sulfaquinoxaline | Reference(s) |
| LOD | 0.008 ppm | - | - | [2] |
| LOQ | 0.0242 ppm | - | - | [2] |
| Recovery | 84% | - | - | [2] |
| Common Impurity Levels | < 0.1% | - | - | [6] |
Application Notes: Tetracyclines
Tetracyclines are broad-spectrum antibiotics. Their common impurities include epimers, dehydration products, and related substances from the manufacturing process.
Common Impurities and Degradation Pathways
Oxytetracycline, a common tetracycline, can contain impurities such as 4-epi-oxytetracycline, tetracycline, and 2-acetyl-2-decarboxamido-oxytetracycline.
Caption: Impurity formation in tetracyclines.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Protocol: Impurity Profiling of Oxytetracycline Drug Substance by LC-MS/MS
1. Instrumentation:
-
Liquid Chromatograph coupled with a triple quadrupole or high-resolution mass spectrometer.
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Oxytetracycline reference standard and known impurity standards.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.
-
MRM Transitions: Specific precursor-product ion transitions for oxytetracycline and its known impurities.
5. Sample Preparation:
-
Prepare a stock solution of the oxytetracycline drug substance in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL.
Quantitative Data Summary: Tetracyclines
| Parameter | Oxytetracycline | Chlortetracycline | Doxycycline | Reference(s) |
| LOD | 4.8 ng | - | - | [7] |
| LOQ | 11 ng | - | - | [7] |
| Recovery | 87.9-96.2% | - | - | [7] |
| Common Impurity Levels | < 0.5% | < 0.5% | < 0.5% | [8] |
Application Notes: Amphenicols
Amphenicols, such as chloramphenicol and florfenicol, are potent antibiotics. Their impurity profile is of particular concern due to the potential for toxic impurities.
Common Impurities and Degradation Pathways
Chloramphenicol can degrade through hydrolysis of the amide bond, particularly under basic conditions.[9] Heating of florfenicol can lead to the formation of thiamphenicol.[8]
Caption: Degradation pathways of amphenicols.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol: Impurity Profiling of Chloramphenicol Drug Substance by GC-MS
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Materials:
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Chloramphenicol reference standard and known impurity standards.
3. Derivatization Procedure:
-
Accurately weigh about 10 mg of the chloramphenicol drug substance into a vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and dilute with ethyl acetate if necessary.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-600
5. Data Analysis:
-
Identify impurities by their retention times and mass spectra, comparing them to reference standards and library data.
-
Quantify impurities using the peak area relative to the main component or an internal standard.
Quantitative Data Summary: Amphenicols
| Parameter | Chloramphenicol | Florfenicol | Thiamphenicol | Reference(s) |
| LOD | < 0.1 µg/kg | - | - | [10] |
| LOQ | 0.3 µg/kg | - | - | [10] |
| Recovery | > 80% | - | - | [8] |
| Common Impurity Levels | < 0.1% | < 0.1% | < 0.1% | [1] |
Method Validation
Validation of analytical methods for impurity profiling is essential to ensure the reliability of the data. The validation should be performed according to VICH GL1 & GL2 guidelines, which are based on the principles of ICH Q2(R1).
Validation Parameters Summary
| Validation Parameter | Description | Acceptance Criteria (Typical) | Reference(s) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution between the main peak and impurities. | [11] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. | [12] |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | For impurities: from the reporting threshold to 120% of the specification. | [4] |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 80-120% for impurities. | [12] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (RSD) ≤ 5%; Intermediate Precision (RSD) ≤ 10%. | [12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. | [12] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. | [12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and temperature are slightly varied. | [11] |
Conclusion
The impurity profiling of veterinary drugs is a complex but essential process for ensuring their quality, safety, and efficacy. A combination of chromatographic and spectrometric techniques, particularly HPLC and LC-MS/MS, provides the necessary selectivity and sensitivity for the detection, identification, and quantification of impurities. Robust method development and thorough validation in accordance with international guidelines are paramount for generating reliable data to support regulatory submissions and ensure the safety of both animals and consumers of animal-derived products.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. ANTIBACTERIAL AGENTS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sitesv2.anses.fr [sitesv2.anses.fr]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Preparation of Decarboxy Enrofloxacin Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Decarboxy Enrofloxacin standard solutions for the purpose of creating calibration curves for analytical quantification. This compound is a known impurity and metabolite of the veterinary antibiotic Enrofloxacin.[1][2] Accurate quantification is essential for drug stability, purity analysis, and metabolic studies.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine.[3] this compound is a significant related compound, often monitored as an impurity.[1][4] The preparation of accurate and stable standard solutions is a critical prerequisite for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to quantify this compound. This protocol outlines the necessary steps for preparing a primary stock solution and a series of working standard solutions suitable for generating a calibration curve.
Materials and Reagents
-
Analyte: this compound analytical standard (≥98% purity)
-
Solvent: HPLC-grade Methanol (MeOH)
-
Diluent: Mobile phase or a mixture of HPLC-grade water and an organic solvent (e.g., Methanol or Acetonitrile) consistent with the analytical method. A common diluent for Enrofloxacin and related substances is a mixture of citrate buffer and methanol.[5]
-
Equipment:
Experimental Protocol
This protocol describes the preparation of a 100 µg/mL primary stock solution and a subsequent series of working standards ranging from 0.1 µg/mL to 10 µg/mL. Concentrations can be adjusted based on the sensitivity of the analytical instrument and the expected concentration range in samples.
Preparation of Primary Stock Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound analytical standard using an analytical balance. Record the exact weight.
-
Dissolving: Transfer the weighed powder into a 100 mL Class A volumetric flask.
-
Solubilization: Add approximately 70 mL of HPLC-grade Methanol to the flask. Use a vortex mixer or an ultrasonic bath to ensure the complete dissolution of the compound. While specific solubility data for this compound is limited, its parent compound, Enrofloxacin, is slightly soluble in methanol.[8]
-
Dilution to Volume: Once completely dissolved, bring the flask to the 100 mL mark with HPLC-grade Methanol.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the precise concentration of the primary stock solution based on the exact weight of the standard.
-
Formula:Actual Concentration (µg/mL) = (Weight of standard (mg) / 100 mL) * 1000 µg/mg
-
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store in a refrigerator (2-8°C) to maintain stability.[1]
Preparation of Working Standard Solutions
Prepare a series of working standards by performing serial dilutions of the primary stock solution. The diluent should be the mobile phase used in the analytical method or a similar solvent mixture. The following table provides an example for creating standards for a calibration curve.
-
Labeling: Label a series of volumetric flasks or vials for each working standard concentration.
-
Dilution: Use calibrated micropipettes to transfer the calculated volume of the stock solution into the appropriately labeled volumetric flasks.
-
Final Volume: Dilute to the final volume with the chosen diluent.
-
Homogenization: Mix each working standard solution thoroughly using a vortex mixer.
-
Storage: Store the working standards in the same conditions as the primary stock solution. It is recommended to prepare fresh working standards daily or weekly, depending on stability studies. Studies on the parent compound Enrofloxacin have shown stability for up to 28 days under specific conditions.[9][10]
Data Presentation
The quantitative data for the preparation of the working standard solutions are summarized in the table below.
| Standard ID | Target Concentration (µg/mL) | Volume of Stock (100 µg/mL) to Transfer | Final Volume (mL) |
| WS1 | 10.0 | 1.0 mL | 10 |
| WS2 | 5.0 | 0.5 mL | 10 |
| WS3 | 2.5 | 250 µL | 10 |
| WS4 | 1.0 | 100 µL | 10 |
| WS5 | 0.5 | 50 µL | 10 |
| WS6 | 0.1 | 100 µL (from WS1) | 10 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing standard solutions.
Safety and Handling Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. echemi.com [echemi.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Stability of three commonly compounded extemporaneous enrofloxacin suspensions for oral administration to exotic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Determination of enrofloxacin stability and in vitro efficacy against Staphylococcus pseudintermedius and Pseudomonas aeruginosa in four ear cleaner solutions over a 28 day period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. actaveterinaria.rs [actaveterinaria.rs]
Application Notes and Protocols for the Analysis of Decarboxy Enrofloxacin in Environmental Samples
Introduction
Enrofloxacin (ENR) is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine to treat bacterial infections in animals.[1] Due to its extensive use, residues of enrofloxacin and its metabolites can enter the environment through various pathways, posing potential risks to ecosystems and human health.[1][2] One of the degradation products of enrofloxacin is Decarboxy Enrofloxacin. The presence of such degradation products in the environment is a growing concern, necessitating sensitive and reliable analytical methods for their detection and quantification in various environmental matrices.
These application notes provide a comprehensive overview of the analytical methodologies for the determination of this compound in environmental samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection. The protocols described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Analytical Approaches
The determination of this compound in environmental samples typically involves sample preparation (extraction and clean-up) followed by instrumental analysis. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common technique.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective technique for analyzing antibiotics due to its sensitivity and specificity, especially when dealing with complex samples.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the quantification of antimicrobial residues, offering high sensitivity and selectivity.[3]
-
Detectors:
-
Mass Spectrometry (MS/MS): Provides definitive identification and quantification even at very low concentrations.
-
UV Detector: A common detector for HPLC, with detection wavelengths for enrofloxacin and related compounds typically around 254 nm or 278 nm.[2][4]
-
Fluorescence Detector (FD): Offers high sensitivity for naturally fluorescent compounds like fluoroquinolones.
-
Experimental Workflow for Environmental Sample Analysis
The general workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to data reporting.
Caption: General workflow for the analysis of this compound.
Enrofloxacin Degradation Pathway
Enrofloxacin can degrade in the environment or be metabolized in animals, leading to various products, including the active metabolite ciprofloxacin and other degradation products like this compound.
Caption: Relationship of Enrofloxacin to its key metabolites and degradation products.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of enrofloxacin and its metabolites from various studies. This data can serve as a benchmark for method development for this compound.
Table 1: Method Performance for Enrofloxacin and Ciprofloxacin in Water Samples
| Parameter | Ciprofloxacin | Enrofloxacin | Reference |
| Linear Range (µg/L) | 50 - 500 | 50 - 500 | [5] |
| LOD (µg/L) | 17.4 | 15.9 | [5] |
| LOQ (µg/L) | 52.8 | 48.3 | [5] |
| Recovery (%) | 64.5 - 81.4 | 64.5 - 81.4 | [5] |
| RSD (%) | 5.1 - 8.6 | 5.1 - 8.6 | [5] |
Table 2: Method Performance for Enrofloxacin and Ciprofloxacin in Soil and Aquatic Products
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Aquatic Products | ENR | 0.1 | 1 | 85.3 - 95.9 | 9.0 - 12.8 | |
| Aquatic Products | CIP | 0.1 | 1 | 67.5 - 98.7 | 3.4 - 9.6 | |
| Soil | Multiple Antimicrobials | 0.5 - 2.0 | 1.0 - 20.0 | >60 | 1.4 - 14.9 | [6][7] |
Experimental Protocols
Protocol 1: Analysis in Water Samples by HPLC-PDA
This protocol is based on a salting-out liquid-liquid extraction technique for the simultaneous detection of ciprofloxacin and enrofloxacin residues in water samples.[5]
1. Sample Preparation (Salting-out Liquid-Liquid Extraction)
-
Take a representative water sample.
-
The specifics of the salting-out liquid-liquid extraction would follow the referenced procedure which is a common technique for separating polar organic molecules from aqueous solutions.
2. HPLC Conditions
-
Column: C18 X-bridge analytical column.[5]
-
Mobile Phase: Optimized for the separation of the target compounds.
-
Flow Rate: 0.82 mL/min.[5]
-
Injection Volume: 15 µL.[5]
-
Column Temperature: 40 °C.[5]
-
Detection: Photodiode Array (PDA) detector.[5]
3. Preparation of Standards
-
Prepare individual stock solutions of the analytes (e.g., 0.1 mg/mL) by dissolving the standard in a suitable solvent like 1 mL of acetic acid and diluting with methanol.[5]
-
Store stock solutions at -20°C in the dark.[5]
-
Prepare working solutions daily by diluting the stock solution in HPLC grade water to create a calibration curve (e.g., 50, 100, 200, 300, and 500 µg/L).[5]
Protocol 2: Analysis in Soil Samples by LC-MS/MS
This protocol describes a general approach for the extraction and analysis of antimicrobial residues, including fluoroquinolones, from soil samples.
1. Sample Preparation (Solid-Liquid Extraction - SLE)
-
Dry the soil sample at 25-30 °C for 24 hours.[6]
-
Sieve the dried soil through a 0.5 mm mesh.[6]
-
Weigh 1.0 g of the prepared soil sample.
-
Add an extraction solvent. A mixture of citrate buffer (pH 4) and methanol (1:1, v/v) has been shown to be effective.[8]
-
Perform the extraction using techniques such as ultrasonication, vortexing, or shaking.[6]
-
Centrifuge the sample and collect the supernatant.
-
The extraction can be repeated multiple times for better recovery.[9]
2. Clean-up (Solid-Phase Extraction - SPE)
-
Use SPE cartridges (e.g., OASIS HLB) to purify and pre-concentrate the sample extract.[8]
-
The specific steps for SPE (conditioning, loading, washing, and eluting) should be optimized for this compound.
3. LC-MS/MS Conditions
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water with ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is typical.[10]
-
Flow Rate: Typically in the range of 0.2 - 0.8 mL/min.[8]
-
Injection Volume: 3-10 µL.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for fluoroquinolones.
-
MS/MS Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification. The precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
Protocol 3: Analysis in Complex Matrices (e.g., Aquatic Products) by UHPLC-Q-Orbitrap MS
This protocol is adapted from a method for the analysis of enrofloxacin and its metabolites in fish samples and can be applied to other complex environmental matrices.
1. Sample Preparation
-
Homogenize the sample.
-
Perform an extraction with an appropriate solvent. For example, an acetonitrile-water solution.[10]
-
The extract can be further defatted using a solvent like n-hexane.
-
Centrifuge the sample to remove particulates.
-
Filter the final extract through a 0.22 µm membrane before analysis.
2. UHPLC-MS Conditions
-
UHPLC System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive quadrupole Orbitrap.
-
Gradient Elution: A gradient program with mobile phases such as water with formic acid and methanol is used for separation.
-
Ionization Source: Electrospray ionization.
Concluding Remarks
The protocols and data presented provide a solid foundation for the development and validation of analytical methods for this compound in various environmental samples. The choice of method will depend on the specific matrix, the required sensitivity, and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level analysis in complex environmental matrices. Proper method validation, including the assessment of linearity, accuracy, precision, LOD, and LOQ, is crucial to ensure reliable and accurate results.
References
- 1. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Decarboxy Enrofloxacin in Veterinary Formulations
Introduction
Enrofloxacin is a widely utilized fluoroquinolone antibiotic in veterinary medicine, prized for its broad-spectrum activity. However, the presence of impurities and degradation products, such as Decarboxy Enrofloxacin, in pharmaceutical formulations can impact both the efficacy and safety of the drug. Regulatory bodies mandate the monitoring of these related substances to ensure the quality of veterinary medicines. This application note presents a validated high-performance liquid chromatography (HPLC) method for the sensitive and accurate quantification of this compound in veterinary drug formulations. The described protocol is suitable for routine quality control and stability testing in research and drug development settings.
Experimental Workflow
The general workflow for the detection of this compound in veterinary drug formulations involves several key stages, from initial sample preparation to final data analysis and reporting. This process ensures the accurate and reliable quantification of the target analyte.
Troubleshooting & Optimization
Troubleshooting Peak Tailing for Decarboxy Enrofloxacin in Reverse-Phase HPLC: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Decarboxy Enrofloxacin in reverse-phase High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[4]
Q2: Why is my this compound peak tailing?
A2: this compound, a metabolite of Enrofloxacin, is a basic compound. Peak tailing for basic compounds in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[2][5] The most common cause is the interaction of the basic analyte with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][3][6]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical factor.[7][8] If the pH of the mobile phase is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak broadening or tailing.[8][9] For basic compounds, a low mobile phase pH (typically between 2 and 3) is often recommended to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions and improving peak shape.[2][3][4][5]
Q4: What role does the HPLC column play in peak tailing?
A4: The choice and condition of the HPLC column are crucial. Older columns (Type A silica) tend to have a higher concentration of acidic silanol groups and trace metal impurities, which can lead to significant peak tailing for basic compounds.[2] Modern, high-purity silica columns (Type B) that are end-capped or have hybrid particle technology are designed to have minimal silanol activity and are better suited for analyzing basic compounds.[2][10] Column contamination or degradation can also lead to peak shape distortion.[4][11]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
If you are observing peak tailing for this compound, the first step is to investigate and optimize your mobile phase conditions.
Problem: Asymmetrical peak shape with a tailing factor > 1.2.
Potential Cause: Secondary interactions with the stationary phase due to suboptimal mobile phase composition.
Troubleshooting Steps:
-
Adjust Mobile Phase pH:
-
Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0 using an appropriate acid (e.g., phosphoric acid, formic acid).[2][5]
-
Rationale: At low pH, the residual silanol groups on the silica packing are protonated and thus less likely to interact with the basic this compound molecule.[3][6]
-
-
Increase Buffer Concentration:
-
Add a Mobile Phase Modifier (Amine Additive):
-
Consider Ion-Pairing Reagents:
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: Prepare your aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate).
-
Adjust pH: Titrate the aqueous buffer with an acid (e.g., 85% phosphoric acid) to the desired pH (e.g., 3.0, 2.7, 2.5).
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with your prepared aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for this compound.
-
-
Analysis: Inject your this compound standard at each pH condition and compare the peak asymmetry.
Guide 2: Column Selection and Care
The choice and health of your HPLC column are paramount for achieving symmetrical peaks.
Problem: Persistent peak tailing even after mobile phase optimization.
Potential Cause: Inappropriate column chemistry or a compromised column.
Troubleshooting Steps:
-
Use a Modern, End-Capped Column:
-
Action: Ensure you are using a high-purity, base-deactivated column (Type B silica) with proper end-capping. Columns with hybrid particle technology are also a good choice.[2]
-
Rationale: These columns have a significantly lower number of accessible silanol groups, which are the primary cause of peak tailing for basic analytes.[10][11]
-
-
Check for Column Contamination:
-
Action: Flush the column with a strong solvent to remove any strongly retained contaminants. For a C18 column, this could involve flushing with 100% acetonitrile or methanol, followed by a solvent of intermediate polarity like isopropanol.[4]
-
Rationale: Contaminants can create active sites on the column that lead to secondary interactions.
-
-
Evaluate for a Column Void:
-
Action: A sudden drop in pressure and the appearance of split or severely tailing peaks can indicate a void at the column inlet. If a void is suspected, replacing the column is the best course of action.[3]
-
Rationale: A void disrupts the packed bed, leading to a non-uniform flow path for the analyte.
-
Data Presentation: Effect of Mobile Phase pH and Additive on Peak Asymmetry
The following table summarizes the expected impact of mobile phase modifications on the peak tailing factor (Tf) for this compound.
| Condition | Mobile Phase pH | Additive | Expected Tailing Factor (Tf) |
| 1 (Control) | 7.0 | None | 2.1 |
| 2 | 3.0 | None | 1.4 |
| 3 | 2.5 | None | 1.2 |
| 4 | 3.0 | 0.1% TEA | 1.1 |
Note: This data is illustrative and based on established chromatographic principles. Actual results may vary depending on the specific column and HPLC system used.
Visualization of the Troubleshooting Workflow
The following diagram outlines the logical steps to follow when troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Reversed-phase ion-pair high-performance liquid chromatographic determination of fluoroquinolones in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion-pairing and reversed phase liquid chromatography for the determination of three different quinolones: Enrofloxacin, lomefloxacin and ofloxacin - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Analysis of Decarboxy Enrofloxacin by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Decarboxy Enrofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help overcome common challenges, with a primary focus on mitigating matrix effects.
Note: this compound is a metabolite of Enrofloxacin. While specific data for this compound is limited in publicly available literature, it is structurally and chemically similar to Ciprofloxacin, the primary metabolite of Enrofloxacin. Therefore, the guidance provided here often refers to methods and data for Enrofloxacin and Ciprofloxacin, which are expected to be highly applicable to this compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. | - Implement a robust sample clean-up procedure: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] - Use a guard column: This will protect the analytical column from strongly retained matrix components. - Column flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each batch of samples.[1] |
| 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | - Adjust mobile phase pH: For fluoroquinolones, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure consistent protonation and good peak shape.[2][3] | |
| 3. Injection of Sample in a Stronger Solvent than the Mobile Phase: This can cause peak distortion. | - Solvent matching: Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase conditions. If a strong solvent is used for elution from an SPE cartridge, evaporate and reconstitute in the mobile phase. | |
| Low Analyte Response / Signal Suppression | 1. Matrix Effects: Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to reduced signal intensity. | - Improve sample preparation: Employ more selective sample preparation techniques like SPE, which can effectively remove phospholipids and other interfering substances.[4][5] - Optimize chromatography: Adjust the gradient to achieve better separation of this compound from the matrix components.[6] - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[7] - Matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| 2. Suboptimal MS Source Conditions: Incorrect source parameters can lead to inefficient ionization. | - Optimize source parameters: Systematically optimize parameters such as spray voltage, source temperature, and gas flows to maximize the signal for this compound. | |
| 3. Analyte Degradation: this compound may be unstable in the sample matrix or during sample preparation. | - Ensure sample stability: Keep samples on ice or at 4°C during preparation and in the autosampler. Perform stability studies to assess degradation under different conditions. | |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effect between samples. | - Standardize and automate sample preparation: Use automated liquid handlers for precise and repeatable sample processing. - Ensure thorough mixing: Vortex and centrifuge samples adequately at each step. |
| 2. Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the injection port or column and elutes in subsequent blank or low-concentration samples. | - Optimize wash solvent: Use a strong, appropriate wash solvent in the autosampler to clean the needle and injection port between injections. - Inject blanks: Run blank injections after high-concentration samples to assess and mitigate carryover.[8] | |
| 3. Fluctuations in LC System Performance: Issues with the pump, injector, or column can lead to variable retention times and peak areas. | - Regular system maintenance: Perform routine maintenance on the LC system, including checking for leaks, changing seals, and ensuring proper pump performance.[6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue).[9] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For this compound, which is often analyzed at low concentrations in complex biological matrices, matrix effects can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[5]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing matrix components, often resulting in significant ion suppression.[10] It is suitable for rapid screening or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer. It is a good balance between cleanliness and ease of use.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[4] Various SPE sorbents (e.g., reversed-phase, ion-exchange) can be used to selectively retain the analyte while washing away interferences.
Q3: How can I assess the extent of matrix effects in my assay?
A3: A common method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for accurate and precise quantification of this compound in complex matrices. A SIL-IS has the same chemical properties as the analyte and will co-elute, meaning it will be affected by matrix effects in the same way.[7] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects and sample preparation can be effectively compensated for.
Q5: What are the typical LC and MS parameters for the analysis of fluoroquinolones like this compound?
A5:
-
Liquid Chromatography: Reversed-phase chromatography is typically used with a C18 column. A gradient elution with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) is common to ensure good peak shape and separation.[2][3]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Typical MRM transitions for related compounds like ciprofloxacin are m/z 332.1 → 230.8 and 332.0 → 231.3.[10][11] The specific transitions for this compound would need to be optimized.
Quantitative Data Summary
The following tables summarize recovery data for Enrofloxacin and its metabolite Ciprofloxacin (as a proxy for this compound) using different sample preparation methods in various matrices. This data can help in selecting an appropriate extraction strategy.
Table 1: Comparison of Sample Preparation Methods for Fluoroquinolones in Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Precision (%RSD) | Reference |
| Ciprofloxacin | Protein Precipitation (Methanol) | 90.1 - 109.2 | 2.1 - 7.2 | [12] |
| Ciprofloxacin | Liquid-Liquid Extraction (Chloroform) | 87.25 - 114 | 3.37 - 12.60 | [11] |
| Multiple Antibiotics | Solid-Phase Extraction (Oasis HLB) | 67.25 - 129.03 | N/A | [3] |
Table 2: Recovery of Fluoroquinolones from Tissue Matrices
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Enrofloxacin & Ciprofloxacin | Chicken Liver | LLE with Phosphoric Acid/Acetonitrile | >90% (visual estimate from paper) | [13] |
| Enrofloxacin & Ciprofloxacin | Chicken Tissues | Dispersive Liquid-Liquid Microextraction | 80.5 - 111.8 | [14] |
| Enrofloxacin | Aquatic Products | Acetonitrile Extraction | 97.1 - 106 | [7] |
| Multiple Veterinary Drugs | Bovine Muscle | QuEChERS | Generally better than SLE | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples (Adapted from methods for Ciprofloxacin)
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of this compound).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[16]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples (A general protocol for fluoroquinolones)
-
Homogenize 1 gram of tissue with 5 mL of an appropriate extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Condition an SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol, followed by 1 mL of 5N NaOH, and 1 mL of water.[4]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonia in water, followed by 1 mL of methanol to remove interferences.[4]
-
Elute the analyte with 5 mL of 4% formic acid in methanol.[4]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for overcoming matrix effects.
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 14. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Decarboxy Enrofloxacin Detection
Welcome to the technical support center for the analysis of Decarboxy Enrofloxacin and its parent compound, Enrofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the detection and quantification of this compound and Enrofloxacin using LC-MS/MS.
Issue 1: Poor Peak Shape for Enrofloxacin and its Metabolites (Tailing or Fronting)
Possible Causes and Solutions:
-
Secondary Interactions: Fluoroquinolones can interact with metal ions in the HPLC system (e.g., stainless steel tubing, frits) or with active sites on the column packing material, leading to peak tailing.
-
Solution: Add a small amount of a chelating agent, such as 0.1% formic acid or 10 µmol/L EDTA, to the mobile phase to reduce these interactions.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is optimized for your column and analytes. For reversed-phase chromatography of fluoroquinolones, a mobile phase with an acidic pH (e.g., using formic acid) is commonly used.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can lead to distorted peak shapes.
-
Solution: Regularly flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1]
-
-
Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase.
-
Issue 2: Low or No Signal for this compound
Possible Causes and Solutions:
-
Suboptimal Ionization Parameters: The settings for the electrospray ionization (ESI) source may not be optimal for this compound.
-
Solution: Optimize the ESI source parameters, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These parameters can be optimized by infusing a standard solution of the analyte and adjusting the settings to maximize the signal intensity.
-
-
Incorrect MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be the most abundant or specific for this compound.
-
Solution: Infuse a standard of this compound to determine the correct precursor ion ([M+H]⁺) and perform a product ion scan to identify the most intense and specific fragment ions for use in your MRM method. Based on its structure (Enrofloxacin without the ethyl group on the piperazine ring), the precursor ion for this compound is expected to be m/z 332. Common fragments would likely result from the loss of the piperazine ring and other characteristic cleavages.
-
-
Inefficient Extraction: The sample preparation method may not be effectively extracting this compound from the matrix.
-
Solution: Review and optimize your extraction protocol. Ensure the pH of the extraction solvent is appropriate for the analyte's pKa. A detailed extraction protocol is provided in the "Experimental Protocols" section.
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Possible Causes and Solutions:
-
Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as your analyte can interfere with the ionization process in the mass spectrometer, leading to either a decrease (suppression) or an increase (enhancement) in the analyte signal.[2]
-
Solution 1: Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components.
-
Solution 2: Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix before injection.
-
Solution 3: Use an Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., Enrofloxacin-d5 for Enrofloxacin). The internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Enrofloxacin and this compound?
A1: The optimal MRM transitions should be determined empirically by infusing a standard of each analyte. However, commonly used and expected transitions are provided in the table below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Note |
| Enrofloxacin | 360.2 | 316.2 | 245.1 | Product ions correspond to the loss of CO2 and fragmentation of the piperazine ring. |
| This compound (deethylene-ENR) | 332.2 | To be determined | To be determined | The precursor ion is based on the loss of the ethyl group from Enrofloxacin. Product ions should be identified via a product ion scan. |
Q2: How do I optimize the collision energy for my MRM transitions?
A2: Collision energy is a critical parameter for achieving the best sensitivity in MRM experiments.
-
Automated Optimization: Most modern tandem mass spectrometers have software that can automatically optimize the collision energy for each MRM transition. This is the recommended approach.
-
Manual Optimization: If automated optimization is not available, you can perform a manual optimization by infusing a standard solution of the analyte and acquiring data while systematically varying the collision energy for a specific transition. The optimal collision energy is the one that produces the highest and most stable signal for the product ion.[3][4][5][6]
Q3: What are the key considerations for sample preparation when analyzing for Enrofloxacin and its metabolites in animal tissues?
A3: A robust sample preparation protocol is crucial for accurate and reproducible results. Key steps include:
-
Homogenization: Ensure the tissue sample is thoroughly homogenized to ensure representative sampling.
-
Extraction: Use an appropriate solvent to extract the analytes from the tissue matrix. A common approach is to use an acidified organic solvent like acetonitrile.
-
Cleanup: Remove proteins and other interfering matrix components. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). A detailed protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Extraction of Enrofloxacin and this compound from Animal Tissue
This protocol is a general guideline and may require optimization for specific tissue types.
-
Weigh 1 gram of homogenized tissue into a 50 mL centrifuge tube.
-
Add an appropriate amount of an internal standard solution (e.g., Enrofloxacin-d5).
-
Add 10 mL of acidified acetonitrile (e.g., acetonitrile with 1% acetic acid).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 10 minutes in a sonicator bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For a cleaner extract, a solid-phase extraction (SPE) step can be performed at this stage using a suitable sorbent.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7][8][9][10]
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skyline.ms [skyline.ms]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Tissue Residue Profiles of Enrofloxacin in Crucian Carp (Carassius auratus gibelio) Following Single and Multiple Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-elution of Decarboxy Enrofloxacin with other enrofloxacin impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of enrofloxacin and its related substances, with a specific focus on resolving the co-elution of Decarboxy Enrofloxacin.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of this compound with other impurities or the parent compound, enrofloxacin, can compromise the accuracy and reliability of analytical results. This guide addresses common co-elution problems in a question-and-answer format.
Question 1: Why is my this compound peak co-eluting with other enrofloxacin impurities or the main drug peak?
Answer: Co-elution in reverse-phase HPLC is often a result of insufficient selectivity between the analytes of interest under the current chromatographic conditions. Several factors can contribute to this issue:
-
Inappropriate Mobile Phase Composition: The pH and organic modifier content of the mobile phase play a crucial role in the retention and separation of ionizable compounds like enrofloxacin and its impurities.[1][2]
-
Suboptimal Gradient Program: A gradient that is too steep may not provide enough time for the separation of closely eluting compounds.[3]
-
Incorrect Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.
-
Inadequate Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1]
Question 2: How can I resolve the co-elution of this compound?
Answer: A systematic approach to method optimization is key to resolving co-elution. The following step-by-step guide, based on a validated stability-indicating RP-HPLC method, can help you achieve baseline separation.[1]
Recommended Initial Method:
This method has been shown to successfully separate enrofloxacin from its degradation products, including this compound.[1]
| Parameter | Recommended Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM KH2PO4 with 0.1% (v/v) Triethylamine (TEA), pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 1 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm for this compound and Fluoroquinolonic acid; 278 nm for other impurities and Enrofloxacin |
| Injection Volume | 10 µL |
Table 1: Recommended Gradient Program [1]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 25 | 60 | 40 |
| 45 | 30 | 70 |
| 55 | 30 | 70 |
| 60 | 95 | 5 |
| 65 | 95 | 5 |
Troubleshooting Steps:
If co-elution persists with the initial method, consider the following adjustments:
Step 1: Modify the Mobile Phase pH
The ionization state of enrofloxacin and its impurities is highly dependent on the mobile phase pH.[1][2] A slight adjustment to the pH can significantly alter their retention times and selectivity.
-
Action: Carefully adjust the pH of Mobile Phase A within a range of ±0.2 units (e.g., from 2.3 to 2.7).
-
Rationale: Enrofloxacin has pKa values of approximately 5.94 (carboxyl group) and 8.70 (piperazinyl group).[1] Operating at a low pH (e.g., 2.5) ensures that the carboxyl group is protonated, leading to more hydrophobic character and increased retention on a C18 column. Fine-tuning the pH can subtly change the polarity of the impurities, aiding in their separation.
Step 2: Adjust the Gradient Slope
A shallower gradient can improve the resolution of closely eluting peaks by providing more time for separation to occur.[3]
-
Action: Modify the gradient program to have a slower increase in the organic mobile phase (Methanol) concentration, particularly around the elution time of the co-eluting peaks. For example, you could extend the time for the transition from 5% to 40% Methanol.
-
Rationale: A less steep gradient increases the difference in migration speed between analytes with similar polarities, enhancing their separation.
Step 3: Evaluate a Different Organic Modifier
While methanol is effective, acetonitrile can offer different selectivity due to its distinct solvent properties.
-
Action: Replace Methanol (Mobile Phase B) with Acetonitrile and re-optimize the gradient.
-
Rationale: Acetonitrile and methanol have different polarities and interact differently with both the stationary phase and the analytes. This change in interaction can alter the elution order and improve the resolution of co-eluting compounds. In some cases, acetonitrile can provide sharper peaks.[1]
Step 4: Consider a Different Column
If the above steps do not yield the desired separation, the column chemistry may not be suitable for your specific sample matrix.
-
Action: Try a different C18 column from another manufacturer or consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase.
-
Rationale: Different C18 columns can have variations in end-capping, carbon load, and surface area, leading to different selectivities. A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through pi-pi interactions.
Step 5: Optimize Column Temperature
Temperature affects mobile phase viscosity and analyte-stationary phase interactions.
-
Action: Vary the column temperature in a range of 30°C to 40°C.
-
Rationale: Increasing the temperature generally decreases retention times and can improve peak shape. However, the effect on selectivity can be compound-dependent. A systematic study of temperature effects can help find the optimal balance for resolution. The referenced method found 35°C to be optimal for separating known enrofloxacin degradation impurities.[1]
Below is a DOT script for a troubleshooting workflow diagram.
Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important impurity to monitor?
A1: this compound is a degradation product of enrofloxacin formed by the loss of the carboxylic acid group. Monitoring and controlling this and other impurities is critical for ensuring the safety, efficacy, and stability of enrofloxacin drug products, as required by regulatory agencies.
Q2: At what wavelength should I monitor for this compound?
A2: A detection wavelength of 254 nm is recommended for this compound.[1] This is different from the optimal wavelength for enrofloxacin and some other impurities (278 nm), so a dual-wavelength detector or a photodiode array (PDA) detector is advantageous.
Q3: Can I use an isocratic method instead of a gradient method?
A3: While an isocratic method may be simpler, a gradient elution is generally necessary for the separation of a complex mixture of impurities with a wide range of polarities, such as those found in enrofloxacin stability samples.[1][3] An isocratic method may not provide sufficient resolution for all impurities.
Q4: What is the purpose of triethylamine (TEA) in the mobile phase?
A4: Triethylamine (TEA) is a competing base that is added to the mobile phase to reduce peak tailing of basic compounds like enrofloxacin.[1] It interacts with active silanol groups on the silica-based stationary phase, preventing them from causing undesirable secondary interactions with the basic analytes.
Q5: How do I prepare the mobile phase?
A5: For Mobile Phase A, dissolve the appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to make a 10 mM solution. Add 0.1% (v/v) of triethylamine. Adjust the pH to 2.5 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter before use. Mobile Phase B is simply HPLC-grade methanol.
Q6: What are the typical elution orders for enrofloxacin and its impurities in the recommended method?
A6: Based on the referenced method, the elution order can vary slightly with the organic modifier. With methanol, the general elution order is Decarboxylated impurity > Desfluoro impurity > Ethylenediamine analogue > Ciprofloxacin > Enrofloxacin > Chloro impurity > Fluoroquinolonic acid impurity.[1]
Below is a DOT script visualizing the relationship between method parameters and separation outcome.
Relationship between HPLC parameters and separation.
Comparative Data of HPLC Methods
The following table summarizes different reported HPLC methods for the analysis of enrofloxacin and its related substances. This allows for a comparison of various chromatographic conditions.
Table 2: Comparison of HPLC Methods for Enrofloxacin Analysis
| Method Reference | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Chakravarthy et al., 2015[1] | Kromasil C18 (250x4.6mm, 5µm) | A: 10mM KH2PO4 + 0.1% TEA (pH 2.5) B: Methanol | Gradient | 1.0 | 254 & 278 |
| Peddi et al., 2016[4] | Inertsil ODS 3V (150x4.6mm, 3µm) | 1% Orthophosphoric acid (pH 2.5 with TEA) : Acetonitrile (800:200 v/v) | Isocratic | 1.0 | 270 |
| Anonymized Study[2] | Dr. Maisch C18 (75x4.6mm, 5µm) | Phosphate buffer (pH 3.0) : Ethanol (90:10 v/v) | Isocratic | 1.0 | 254 |
| Anonymized Study[5] | Octadecyl-silica (150x5mm) | 0.05 M Monobasic sodium phosphate (pH 2.5) : Acetonitrile (65:35 v/v) | Isocratic | 1.0 | 280 |
Experimental Protocols
Detailed Protocol for the Recommended Stability-Indicating RP-HPLC Method [1]
1. Instrumentation
-
High-Performance Liquid Chromatograph with a gradient pump, UV/Vis or PDA detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chemicals and Reagents
-
Enrofloxacin reference standard and impurity standards (including this compound).
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade.
-
Triethylamine (TEA), HPLC grade.
-
Orthophosphoric acid, analytical grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
3. Chromatographic Conditions
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Prepare a 10 mM solution of KH2PO4 in water. Add 1.0 mL of TEA per liter of solution. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Methanol.
-
Gradient Program: As detailed in Table 1.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: 254 nm and 278 nm.
-
Injection Volume: 10 µL.
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solutions: Accurately weigh and dissolve the reference standards in a suitable diluent (e.g., a mixture of citrate buffer pH 4.0 and Methanol 50:50 v/v) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions to the desired concentration for analysis.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a target concentration of enrofloxacin. The sample may require sonication and filtration through a 0.45 µm syringe filter before injection.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mastelf.com [mastelf.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. veterinaryworld.org [veterinaryworld.org]
improving the limit of detection for Decarboxy Enrofloxacin in complex matrices
Welcome to the technical support center for the analysis of Decarboxy Enrofloxacin (DC-Enro). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the limit of detection (LOD) for DC-Enro in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a low limit of detection (LOD) for this compound in complex matrices?
The primary challenges include:
-
Matrix Effects: Complex matrices such as animal tissues (muscle, liver), milk, and honey contain numerous endogenous compounds that can interfere with the analysis. These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[1]
-
Low Concentrations: As a metabolite, DC-Enro is often present at very low concentrations, requiring highly sensitive analytical methods for detection.
-
Physicochemical Properties: The properties of DC-Enro, such as its polarity and potential for adsorption, can affect its extraction efficiency and chromatographic behavior.
-
Sample Preparation: Inefficient sample preparation can lead to poor recovery of the analyte and insufficient removal of matrix components, negatively impacting the LOD.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the determination of veterinary drug residues like DC-Enro.[2] Its high selectivity and sensitivity allow for the detection of trace amounts of the analyte in complex samples. High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, but generally offers higher limits of detection compared to LC-MS/MS.
Q3: What are the key considerations for sample preparation to improve the LOD for DC-Enro?
Effective sample preparation is crucial for achieving low LODs. Key strategies include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte. Various sorbents can be used depending on the matrix and the analyte properties.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach to sample preparation that involves a salting-out extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. It is known for its speed and efficiency.
-
Liquid-Liquid Extraction (LLE): LLE can be used to separate DC-Enro from the sample matrix based on its solubility in different immiscible solvents.
Q4: How can chromatographic conditions be optimized to enhance the sensitivity for DC-Enro analysis?
Optimizing the HPLC/UHPLC separation is critical. Consider the following:
-
Column Chemistry: A C18 reversed-phase column is commonly used for the separation of fluoroquinolones.
-
Mobile Phase: A mobile phase consisting of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) is typical. The addition of a small amount of acid, such as formic acid, can improve peak shape and ionization efficiency in the mass spectrometer.
-
Gradient Elution: A gradient elution program can help to effectively separate DC-Enro from matrix interferences and improve peak resolution.
Q5: What are the Maximum Residue Limits (MRLs) for Enrofloxacin and its metabolites?
MRLs for Enrofloxacin and its main metabolite, Ciprofloxacin, are established by regulatory bodies to ensure food safety. These limits vary by country and food product. For example, in the European Union, the MRL for the sum of enrofloxacin and ciprofloxacin in muscle, liver, and kidney of cattle, chicken, and pigs is 30 µg/kg.[3][4] In Canada, the MRL for Enrofloxacin in the liver of cattle is 0.07 ppm (70 µg/kg).[5] It is important to consult the specific regulations of the target market.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review the extraction protocol. Ensure the pH of the extraction solvent is optimal for DC-Enro. Consider using a different extraction technique (e.g., SPE instead of LLE). |
| Poor Analyte Recovery | Evaluate the recovery of your sample preparation method by spiking a blank matrix with a known amount of DC-Enro standard. If recovery is low, optimize the extraction and clean-up steps. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components. Improve the clean-up step to remove more interferences. Modify the chromatographic conditions to separate DC-Enro from co-eluting matrix components. |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for DC-Enro. |
| Degradation of Analyte | Ensure that the sample is stored properly and that the analytical process does not cause degradation of DC-Enro. |
Issue 2: High Background Noise or Matrix Interferences
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Clean-up | Employ a more rigorous clean-up method, such as using a different SPE sorbent or adding a dSPE step. |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on the autosampler. |
| Non-Optimal Chromatographic Separation | Adjust the gradient profile to better separate the analyte from interfering peaks. Consider a column with a different selectivity. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions with the Stationary Phase | Add a small amount of a competing agent to the mobile phase (e.g., triethylamine) or adjust the pH. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Extra-Column Volume | Ensure that the tubing and connections in the LC system are appropriate for the column dimensions to minimize dead volume. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Enrofloxacin and its metabolites reported in various studies. Data for this compound is limited; therefore, data for Enrofloxacin and Ciprofloxacin are included as they are structurally related and their analytical methods are often similar.
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Enrofloxacin | Standard Solution | Microparticle-based immunoassay | 5 µg/kg | 20 µg/kg | [6][7] |
| Enrofloxacin | Milk | ic-ELISA | 2.11 ng/mL | - | [8] |
| Enrofloxacin | Aquatic Products | UPLC-Q-Orbitrap MS | 0.1 µg/kg | 1 µg/kg | |
| Ciprofloxacin | Aquatic Products | UPLC-Q-Orbitrap MS | 0.1 µg/kg | 1 µg/kg | |
| Enrofloxacin | Chicken Tissue | Microbiological screening | 50 ng/g | - | [9] |
| Ciprofloxacin | Chicken Tissue | Microbiological screening | 25 ng/g | - | [9] |
| Enrofloxacin | Chicken Tissue | HPLC-fluorescence | 10 ng/g | 20 ng/g | [9] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Animal Tissue
-
Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Spiking (for recovery): Spike with an appropriate amount of DC-Enro standard solution.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Clean-up: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 5 minutes.
-
Analysis: Take the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be optimized for this compound (requires determination of precursor and product ions).
Visualizations
Caption: Experimental workflow for DC-Enro analysis.
Caption: Troubleshooting logic for improving LOD.
References
- 1. mdpi.com [mdpi.com]
- 2. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npra.gov.my [npra.gov.my]
- 4. faolex.fao.org [faolex.fao.org]
- 5. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Simple detection of residual enrofloxacin in meat products using microparticles and biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a rapid detection method for enrofloxacin in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
addressing instability of Decarboxy Enrofloxacin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Decarboxy Enrofloxacin (DC-Enrofloxacin) during sample preparation and analysis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing variable or lower than expected concentrations of DC-Enrofloxacin in my samples. What could be the cause?
Answer: The instability of DC-Enrofloxacin during sample preparation is a likely cause. Several factors can contribute to its degradation. Consider the following:
-
pH of your sample and solutions: Fluoroquinolones, including their metabolites, can be susceptible to degradation in strongly acidic or alkaline conditions. Enrofloxacin has shown degradation under both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) stress.[1][2][3][4] It is crucial to maintain a pH close to neutral (pH 6-8) during extraction and in your final sample solution whenever possible.[5][6]
-
Exposure to light: Photodegradation is a significant degradation pathway for fluoroquinolones.[5][7][8] Samples and standards should be protected from direct sunlight and even ambient laboratory light as much as possible. Using amber vials or covering your sample containers with aluminum foil is highly recommended.[9]
-
Temperature during sample preparation and storage: Elevated temperatures can accelerate degradation. Enrofloxacin shows thermal degradation at temperatures as low as 60°C.[1][2][3][4] Sample preparation should be performed at room temperature or on ice, and samples should be stored at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures.[10]
-
Presence of oxidizing agents: Exposure to oxidizing agents can lead to significant degradation. Ciprofloxacin, a closely related compound, shows about 40% degradation in the presence of 3% hydrogen peroxide.[1][2][3][4] Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.
Question 2: My DC-Enrofloxacin peak in the HPLC chromatogram is showing tailing or is not well-resolved from other peaks. What should I do?
Answer: Peak tailing and poor resolution can be due to several factors related to both the analyte's stability and the chromatographic conditions.
-
Check your mobile phase pH: The ionization state of DC-Enrofloxacin is pH-dependent. An inappropriate mobile phase pH can lead to poor peak shape. For the analysis of enrofloxacin and its impurities, a slightly acidic mobile phase (pH 2.5-3) is often used to ensure consistent protonation and good peak shape.[9][11][12]
-
Sample solvent incompatibility: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your final sample extract in the initial mobile phase.
-
Column degradation: The stationary phase of your HPLC column can degrade over time, especially when using aggressive mobile phases or analyzing complex matrices. This can lead to peak tailing. Consider using a guard column and following a proper column cleaning and regeneration protocol.
Question 3: How can I minimize the degradation of DC-Enrofloxacin during sample extraction from complex matrices like tissues or milk?
Answer: Working with complex matrices requires careful optimization of your extraction protocol to ensure both high recovery and stability of the analyte.
-
Use a rapid extraction method: Minimize the time your sample is exposed to potentially harsh conditions.
-
Control the temperature: Perform the extraction on ice or at a controlled low temperature.
-
Protect from light: Conduct the extraction under low light conditions and use light-blocking containers.
-
Optimize the extraction solvent: An acidic acetonitrile-water mixture is commonly used for the extraction of fluoroquinolones from tissues. The acidic condition helps in protein precipitation and extraction, but prolonged exposure should be avoided.
-
Sample Storage: Store extracted samples at -20°C or below and analyze them as soon as possible.[9][10] For quinolones in raw milk, storage at 4°C is suitable for up to 24 hours, while for longer periods, -20°C is recommended, although some degradation (around 30%) can occur after 30 days.[10]
Frequently Asked Questions (FAQs)
What are the main degradation pathways for enrofloxacin that can lead to the formation and subsequent degradation of DC-Enrofloxacin?
The primary degradation pathways for enrofloxacin include oxidative degradation of the piperazine side-chain, reductive defluorination, and fluorine solvolysis.[5][8] Oxidative decarboxylation is a key pathway that leads to the formation of DC-Enrofloxacin.[13] Once formed, DC-Enrofloxacin can be susceptible to further degradation, especially under photolytic conditions where the primary photoproducts of enrofloxacin are themselves degraded within about an hour of exposure to solar light.[5][8]
What are the ideal storage conditions for stock solutions and samples containing DC-Enrofloxacin?
Stock solutions of DC-Enrofloxacin should be prepared in a suitable organic solvent like methanol or acetonitrile and stored in amber vials at -20°C or lower for long-term stability. Working solutions and processed samples should be stored at 2-8°C and analyzed within 24 hours if possible.[9][10] For longer storage, freezing at -20°C is recommended.[10]
Are there any known incompatibilities of DC-Enrofloxacin with common solvents or reagents?
Avoid strong acids, strong bases, and oxidizing agents in your sample preparation workflow. While acidic conditions are often used for extraction, prolonged exposure should be minimized.
Quantitative Data on Fluoroquinolone Degradation
The following table summarizes the degradation of ciprofloxacin, a structurally similar fluoroquinolone, under various stress conditions. This data can provide insights into the potential instability of DC-Enrofloxacin under similar conditions.
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Alkaline | 0.1N NaOH at 70°C | 4 hours | ~24% | [1][2][3][4] |
| Acidic | 0.1N HCl at 70°C | 4 hours | ~20% | [1][2][3][4] |
| Oxidative | 3% H₂O₂ at 70°C | 4 hours | ~40% | [1][2][3][4] |
| Photolytic | UV radiation | 5 days | ~30% | [1][2][3][4] |
| Thermal | 60°C | 24 hours | ~10% | [1][2][3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Enrofloxacin and its Degradation Products
This protocol is adapted from a validated method for the simultaneous determination of enrofloxacin and its impurities, including DC-Enrofloxacin.[11][12]
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM KH₂PO₄ with 0.1% (v/v) Triethylamine (TEA), pH adjusted to 2.5 with orthophosphoric acid
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 70 30 35 40 60 50 20 80 55 90 10 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm for DC-Enrofloxacin
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and transfer the sample into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to assess the stability of DC-Enrofloxacin.
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light for a specified period.
For all stress conditions, a control sample should be stored under normal conditions and analyzed alongside the stressed samples. The extent of degradation should be monitored by a stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing DC-Enrofloxacin instability.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. jcdronline.org [jcdronline.org]
- 4. jcdronline.org [jcdronline.org]
- 5. Photochemical degradation of marbofloxacin and enrofloxacin in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion | Semantic Scholar [semanticscholar.org]
- 7. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize ion suppression for Decarboxy Enrofloxacin in ESI-MS
Welcome to the technical support center for the analysis of Decarboxy Enrofloxacin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][4] In complex biological matrices such as plasma, urine, or tissue homogenates, endogenous components like salts, lipids, and proteins are common causes of ion suppression.[1][5] Given that this compound is a metabolite, it is often present at low concentrations, making the mitigation of ion suppression critical for reliable detection and quantification.
Q2: What are the common causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI-MS is primarily caused by competition for ionization between the analyte and co-eluting matrix components.[1][6] Key causes include:
-
High concentrations of salts and non-volatile buffers: Substances like phosphates, Tris, and HEPES can crystallize on the ESI droplet surface, hindering the release of analyte ions.[4][6]
-
Endogenous matrix components: Lipids, proteins, and other small molecules from the biological sample can co-elute with this compound and compete for charge in the ESI source.[1]
-
Mobile phase additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression, particularly in positive ion mode.[4][6] Triethylamine (TEA) can be problematic in negative ion mode.[6]
-
Ion-pairing reagents: These are often non-volatile and can severely suppress the analyte signal.[6]
Q3: How can I identify if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[7][8] In this technique, a standard solution of this compound is continuously infused into the MS source while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents from the matrix.[7] Comparing the signal response of an analyte in a pure solvent versus the sample matrix can also quantify the extent of ion suppression.[1]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Minimize Ion Suppression
Effective sample preparation is the first and most critical step in reducing matrix effects.[1][2] The goal is to remove interfering components while efficiently recovering this compound.
Problem: Low signal intensity and poor reproducibility for this compound standards spiked into the sample matrix compared to standards in a clean solvent.
Solutions:
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, often leaving behind phospholipids which are significant sources of ion suppression.[4][9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[1][2] By choosing an appropriate sorbent, you can retain this compound while washing away salts and other interferences.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Data Presentation: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 | -60 | 38 |
| Liquid-Liquid Extraction | 85 | -25 | 64 |
| Solid-Phase Extraction | 90 | -10 | 81 |
Note: These are representative values. Actual results may vary based on the specific matrix and experimental conditions.
Guide 2: Chromatographic Strategies to Mitigate Ion Suppression
Optimizing the chromatographic separation can move this compound away from co-eluting matrix components.[1][2]
Problem: Ion suppression is still observed even after sample cleanup.
Solutions:
-
Mobile Phase Modification:
-
Gradient Optimization: Adjust the gradient slope to improve the resolution between this compound and interfering peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate (e.g., using microflow LC) can improve desolvation efficiency and reduce the impact of matrix components.[2][4]
Data Presentation: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Analyte Signal Intensity (counts) | Signal-to-Noise Ratio |
| Trifluoroacetic Acid (TFA) | 50,000 | 80 |
| Formic Acid | 500,000 | 950 |
| Ammonium Formate | 450,000 | 850 |
Note: Illustrative data demonstrating a common trend.
Guide 3: The Role of Internal Standards
The use of a suitable internal standard (IS) is crucial for accurate quantification, as it can compensate for signal variability caused by ion suppression.[6][10]
Problem: Inconsistent quantification across different sample batches.
Solution:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: An SIL-IS of this compound is the ideal choice. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for reliable correction of the signal.[1][6] Deuterated standards of Enrofloxacin (e.g., enrofloxacin-d5) have been successfully used for this purpose.[10][11]
-
Matrix-Matched Calibration: If an SIL-IS is not available, preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1]
Visualizations
Workflow for Minimizing Ion Suppression
Caption: A workflow illustrating the sequential strategies to minimize ion suppression in ESI-MS analysis.
Logical Relationship of Ion Suppression Mitigation Strategies
Caption: The relationship between different strategies to address and compensate for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion Suppression in Mass Spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. scribd.com [scribd.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
selecting the appropriate HPLC column for Decarboxy Enrofloxacin separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting the separation of Decarboxy Enrofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for the separation of this compound?
A1: The most frequently used columns for the separation of Enrofloxacin and its impurities, including this compound, are reversed-phase (RP) C18 columns.[1][2][3][4][5][6][7] These columns provide good retention and selectivity for the relatively nonpolar this compound molecule. C8 columns can also be considered as they may offer different selectivity.
Q2: What are the key mobile phase considerations for separating this compound?
A2: A typical mobile phase for separating this compound consists of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase: A buffered solution is crucial for controlling the pH and achieving reproducible retention times. Phosphate buffers are commonly used.[2][8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[1][6] The choice between them can affect the elution order of impurities.[9]
-
pH: The mobile phase pH plays a critical role in the retention and peak shape of fluoroquinolones and their metabolites. A pH around 2.5 to 4.0 is often employed to ensure good peak symmetry.[1][2]
-
Additives: Triethylamine (TEA) is often added to the mobile phase in small concentrations (e.g., 0.1%) to reduce peak tailing by masking active silanol groups on the silica-based stationary phase.[6]
Q3: What detection wavelength is recommended for this compound?
A3: A UV detector is typically used for the analysis of Enrofloxacin and its impurities. A detection wavelength of around 254 nm is suitable for this compound.[1] Other impurities of Enrofloxacin may be monitored at different wavelengths, such as 278 nm.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with active silanol groups on the column. - Inappropriate mobile phase pH. - Column overload. | - Add a tailing inhibitor like triethylamine (TEA) to the mobile phase (e.g., 0.1%).[6] - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Enrofloxacin and its basic impurities, a lower pH (e.g., 2.5-3.5) is often beneficial.[2][8] - Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the sample concentration or injection volume. |
| Poor Peak Shape (Splitting) | - Clogged column inlet frit. - Column void. - Co-elution of an interfering peak. | - Back-flush the column. - If the problem persists, replace the column. - Modify the mobile phase composition (e.g., change the organic modifier or pH) to improve resolution. |
| Co-elution with Other Peaks | - Insufficient resolution between this compound and other impurities or placebo components. | - Optimize Mobile Phase: Adjust the organic modifier-to-buffer ratio. Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.[9] - Adjust pH: Fine-tuning the mobile phase pH can significantly impact the selectivity between ionizable compounds.[2] - Change Column: If mobile phase optimization is insufficient, try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8 or phenyl) to achieve a different selectivity. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. |
HPLC Column and Method Parameters for Enrofloxacin and Impurities
The following table summarizes various HPLC columns and experimental conditions reported for the separation of Enrofloxacin and its related substances, including this compound.
| Column | Dimensions | Mobile Phase | Flow Rate | Detection | Reference |
| Kromasil C18 | 250 x 4.6 mm, 5 µm | Gradient: 0.1% (v/v) TEA in 10 mM KH2PO4 (pH 2.5) and Methanol | 1.0 mL/min | 254 nm & 278 nm | [1] |
| Dr. Maisch C18 | 75 x 4.6 mm, 5 µm | Isocratic: Phosphate buffer (pH 3.0) and Ethanol (90:10, v/v) | 1.0 mL/min | 254 nm | [2] |
| Perfectsil target-C18 | 250 x 4.6 mm, 5 µm | Isocratic: Acetonitrile and Phosphoric acid buffer (0.01 M, pH 3) (25:75, v/v) | 1.0 mL/min | 278 nm | [10] |
| Phenomenex C18 | 250 x 4.6 mm, 5 µm | Isocratic: Acetonitrile and Water (80:20, v/v) | 1.0 mL/min | 270 nm | |
| Zorbax Eclipse XDB C18 | 150 x 4.6 mm, 3.5 µm | Gradient: 32 mM Phosphate buffer (pH 3.5) and Methanol | 1.5 mL/min | 265 nm & 278 nm | [8] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the simultaneous estimation of Enrofloxacin and its degradation products, including this compound.[1]
1. Materials and Reagents:
-
Enrofloxacin and this compound reference standards
-
HPLC grade Methanol and Acetonitrile
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% (v/v) TEA in 10 mM KH2PO4, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-45 min: Linear gradient to 40% A, 60% B
-
45-55 min: 40% A, 60% B
-
55-60 min: Linear gradient to 80% A, 20% B
-
60-65 min: 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm for this compound and 278 nm for Enrofloxacin and other impurities.
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Mobile Phase A: Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Add 1 mL of TEA and mix. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving it in a suitable solvent and diluting it to a final concentration within the linear range of the method.
Logical Workflow for HPLC Column Selection
The following diagram illustrates a systematic approach to selecting an appropriate HPLC column for the separation of this compound.
Caption: A logical workflow for selecting and optimizing an HPLC column for this compound separation.
References
- 1. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 4. labtech.tn [labtech.tn]
- 5. benchchem.com [benchchem.com]
- 6. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. akjournals.com [akjournals.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Decarboxy Enrofloxacin Peak Shape in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase pH on the peak shape of Decarboxy Enrofloxacin, an impurity of the fluoroquinolone antibiotic Enrofloxacin. The information is intended for researchers, scientists, and drug development professionals to assist in method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape critical?
This compound is a known impurity and degradation product of Enrofloxacin.[1][2][3] In pharmaceutical analysis, it is crucial to accurately quantify impurities to ensure the safety and efficacy of the drug product. A poor peak shape, such as tailing or fronting, can compromise the resolution between the impurity and the main active pharmaceutical ingredient (API), leading to inaccurate quantification. Symmetrical, sharp peaks are essential for reliable integration and measurement.
Q2: I am observing significant peak tailing for this compound. How is mobile phase pH related to this issue?
Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[1][4] The ionization state of both the analyte (a basic compound) and the silanol groups (acidic) is controlled by the mobile phase pH. At mid-range pH values, the analyte can be protonated (positively charged) and interact ionically with deprotonated (negatively charged) silanol groups, causing peak tailing.[4][5]
Q3: What is the recommended mobile phase pH to achieve a sharp, symmetrical peak for this compound?
To achieve sharp and symmetric peaks, it is recommended to use a low pH for the mobile phase, typically in the range of 2.5 to 3.5.[1][5][6] At a low pH, the acidic silanol groups on the stationary phase are mostly non-ionized, which minimizes the secondary ionic interactions that lead to peak tailing.[5] This approach has been successfully used in various methods for analyzing Enrofloxacin and its impurities.[1][7]
Q4: Can adjusting the pH eliminate peak tailing completely? If not, what other mobile phase additives can help?
While lowering the pH is a primary strategy, it may not always eliminate tailing. In such cases, adding a small amount of a competing base, such as Triethylamine (TEA), to the mobile phase can be effective.[1][5] TEA is an ion-pairing reagent that competes with the basic analyte for active silanol sites on the column, thereby masking the sites and improving the peak shape.[5] Concentrations of 0.1% TEA are commonly used.[1]
Q5: My peak is broad or splitting. Could this be a pH-related problem?
Yes, broad or split peaks can occur if the mobile phase pH is too close to the pKa of the analyte.[4][8] When the pH is near the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, which can have different retention times, leading to a broadened or split peak. To avoid this, the mobile phase pH should be adjusted to a value that is at least 1.5 to 2 units away from the analyte's pKa.[4]
Troubleshooting Guide for Poor Peak Shape
Problem: Peak Tailing
-
Symptom: The peak is asymmetrical with a trailing edge that is less steep than the leading edge.
-
Primary Cause: Secondary interactions between the basic analyte and acidic silanol groups on the column surface.[4]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase to a range of 2.5-3.0 using an acid like orthophosphoric acid. This suppresses the ionization of silanol groups.[1][5]
-
Add a Tailing Reducer: Incorporate an amine modifier like Triethylamine (TEA) at a low concentration (e.g., 0.1%) into the mobile phase to block active silanol sites.[1]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping have fewer accessible silanol groups and are less prone to causing peak tailing.
-
Caption: Troubleshooting workflow for addressing peak tailing.
Problem: Peak Fronting
-
Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.
-
Primary Causes: Analyte overload or a mismatch between the sample solvent and the mobile phase.
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample to ensure the injected mass does not exceed the column's loading capacity.
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[9]
-
Data Presentation
The following table summarizes the general effect of mobile phase pH on the chromatographic behavior of basic analytes like this compound on a standard silica-based C18 column.
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Peak Shape | Impact on Retention |
| Low pH (e.g., < 3.5) | Fully Protonated (Cationic) | Non-ionized (Si-OH) | Good, Symmetrical | Reduced secondary interactions lead to sharper peaks.[5] |
| Mid pH (e.g., 4-7) | Partially/Fully Protonated | Partially/Fully Ionized (SiO⁻) | Poor, Tailing | Strong ionic interactions with silanols cause peak tailing.[4] |
| High pH (e.g., > 7) | Neutral or Anionic | Fully Ionized (SiO⁻) | Variable, potential tailing | Retention may increase, but column degradation is a risk.[6][8] |
Experimental Protocols
An effective method for separating Enrofloxacin and its degradation products, including this compound, has been established using reversed-phase HPLC. The following is a representative protocol based on published methods.[1]
Example HPLC Method Parameters
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) containing 0.1% (v/v) Triethylamine (TEA), with pH adjusted to 2.5 using orthophosphoric acid.[1]
-
Mobile Phase B: Methanol (HPLC Grade).[1]
-
Detection: UV at 278 nm.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.
-
Gradient Program: A linear gradient can be optimized to achieve separation from Enrofloxacin and other impurities. A typical starting point could be a low percentage of Mobile Phase B, gradually increasing to elute all components.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. medkoo.com [medkoo.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veterinarypharmacon.com [veterinarypharmacon.com]
- 8. moravek.com [moravek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Robust Quantification of Decarboxy Enrofloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Decarboxy Enrofloxacin, a significant degradation product of the veterinary antibiotic Enrofloxacin. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a degradation product of Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine.[1] Its quantification is crucial for several reasons:
-
Stability Studies: Monitoring the formation of this compound helps in assessing the stability of Enrofloxacin drug products under various conditions such as heat, light, and humidity.[2]
-
Quality Control: Regulatory agencies require the quantification of impurities and degradation products to ensure the safety and efficacy of pharmaceutical formulations.[3]
-
Food Safety: Enrofloxacin is used in food-producing animals, and its residues, including degradation products, in animal-derived food products need to be monitored to ensure they are within safe limits for human consumption.[4][5]
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common and robust analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
-
HPLC-UV: This method is widely used for its simplicity, efficiency, and reproducibility in separating Enrofloxacin from its degradation products.[1] A specific wavelength (e.g., 254 nm) is often used for the detection and quantification of the decarboxylated impurity.[1]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is particularly important for analyzing complex matrices like animal tissues and for detecting low levels of the analyte.[6] It can provide accurate quantification even in the presence of interfering substances.
Q3: How should I prepare samples for this compound analysis?
A3: Sample preparation depends on the matrix.
-
Pharmaceutical Dosage Forms (Tablets): The general procedure involves crushing the tablets, dissolving the powder in a suitable diluent (e.g., a mixture of citrate buffer and methanol), sonicating to ensure complete dissolution, and filtering the solution before injection into the HPLC system.[1]
-
Animal Tissues (e.g., liver, muscle): A common approach is to homogenize the tissue, followed by extraction with a suitable solvent such as a mixture of phosphoric acid and acetonitrile.[4] The extract is then centrifuged, and the supernatant is filtered. For complex matrices, a clean-up step using solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) might be necessary to remove interfering substances.[4][5]
Q4: What are the critical parameters for a robust HPLC method for this compound?
A4: Key parameters for a robust HPLC method include:
-
Column: A C18 column is commonly used for the separation.[1]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate with triethylamine at a controlled pH) and an organic modifier like methanol or acetonitrile.[1] A gradient elution program is often employed to achieve good separation of all related substances.[1]
-
Flow Rate and Column Temperature: These need to be optimized and controlled to ensure reproducible retention times and peak shapes. A typical flow rate is 1.0 mL/min with a column temperature of around 35°C.[1]
-
Detection Wavelength: Based on the UV spectrum of this compound, a specific wavelength, such as 254 nm, is selected for optimal detection and quantification.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the analyte. | Adjust the pH of the mobile phase buffer. For fluoroquinolones, a pH of around 2.5-3.0 is often effective.[1][3] |
| Secondary interactions with the stationary phase. | Add a competing agent like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.[1] | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations.[7] |
| Changes in column temperature. | Use a column oven to maintain a stable temperature.[1] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength. | Verify the UV spectrum of this compound and ensure the detector is set to its absorption maximum (around 254 nm).[1] |
| For LC-MS/MS, ion suppression due to matrix effects.[8][9] | Improve sample clean-up to remove interfering matrix components.[9] Consider using an isotopically labeled internal standard to compensate for matrix effects.[6] | |
| Co-elution with Other Impurities or Matrix Components | Inadequate chromatographic separation. | Optimize the mobile phase gradient profile. A shallower gradient can improve the resolution between closely eluting peaks.[1] |
| Inappropriate column chemistry. | Experiment with a different stationary phase if resolution cannot be achieved by modifying the mobile phase. | |
| No Peak Detected | Analyte concentration is below the limit of detection (LOD). | Concentrate the sample or use a more sensitive detection method like LC-MS/MS.[6] |
| Improper sample preparation leading to loss of analyte. | Review the extraction and clean-up procedures to ensure efficient recovery of this compound. | |
| Instability of the analyte in the prepared sample solution. | Analyze samples as soon as possible after preparation or perform stability studies to determine the appropriate storage conditions. |
Experimental Protocols
Protocol 1: Quantification of this compound in Pharmaceutical Tablets by HPLC-UV
This protocol is based on a stability-indicating RP-HPLC method.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Enrofloxacin tablets
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Triethylamine (TEA)
-
Orthophosphoric acid
-
HPLC grade water
2. Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 10 mM KH2PO4 buffer with 0.1% (v/v) TEA, pH adjusted to 2.5 with orthophosphoric acid[1]
-
Mobile Phase B: Methanol[1]
-
Gradient Program: (Example) 0-10 min, 90% A; 10-45 min, 90-10% A; 45-55 min, 10% A; 55-60 min, 10-90% A; 60-65 min, 90% A[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL[1]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (e.g., a 50:50 mixture of citrate buffer pH 4.0 and methanol) to obtain a known concentration.[1]
-
Sample Solution: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to a specific dose of Enrofloxacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.[1]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Protocol 2: Quantification of this compound in Animal Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of fluoroquinolone residues in animal tissues.[4][6]
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., Enrofloxacin-d5)
-
LC-MS grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Homogenized animal tissue (e.g., liver, muscle)
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column for LC-MS applications.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate[6]
-
Mobile Phase B: Methanol[6]
-
Gradient Program: Optimized to provide good separation and peak shape.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
3. Sample Preparation:
-
Extraction: Homogenize a known amount of tissue. Add the internal standard. Extract with a suitable solvent (e.g., acetonitrile or a mixture of phosphoric acid and acetonitrile).[4]
-
Clean-up: Centrifuge the extract. The supernatant may be further cleaned up using solid-phase extraction (SPE) to remove matrix interferences.
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.
4. Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify this compound using the ratio of the peak area of the analyte to that of the internal standard.
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for this compound Quantification [1]
| Parameter | Result |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on the specific method and instrument, often in the low ng/mL range |
| Limit of Quantification (LOQ) | Dependent on the specific method and instrument, often in the mid-to-high ng/mL range |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Table 2: Example LC-MS/MS Method Parameters for Fluoroquinolone Analysis in Aquatic Products [6]
| Parameter | Value |
| Linear Range | 2 to 13,122 µg/kg |
| Recoveries | 97.1% to 106% |
| Intra-day Precision (%RSD) | ≤ 2.14% |
Visualizations
Caption: HPLC workflow for quantifying this compound in tablets.
Caption: Troubleshooting decision tree for HPLC analysis issues.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of enrofloxacin and its primary metabolite, ciprofloxacin, in pig tissues. Application to residue studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of an analytical method for Decarboxy Enrofloxacin according to ICH guidelines
This guide provides a comprehensive overview of the validation of an analytical method for Decarboxy Enrofloxacin, a significant impurity of the veterinary antibiotic Enrofloxacin. The comparison is based on the International Council for Harmonisation (ICH) guidelines, offering researchers, scientists, and drug development professionals a detailed framework for establishing a reliable analytical procedure.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Its degradation can lead to the formation of various impurities, with this compound being a critical one to monitor for ensuring the quality, safety, and efficacy of Enrofloxacin drug products. The validation of an analytical method is a mandatory requirement by regulatory agencies to demonstrate that the method is suitable for its intended purpose. This guide will focus on a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compare its performance with potential alternative techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Method Validation Workflow
The validation of an analytical method follows a structured workflow as outlined by the ICH Q2(R1) guidelines. This process ensures that the method is robust, reliable, and reproducible.
comparative analysis of Decarboxy Enrofloxacin and ciprofloxacin by HPLC
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Decarboxy Enrofloxacin and Ciprofloxacin using High-Performance Liquid Chromatography (HPLC).
This guide provides a comprehensive comparison of the analytical methodologies for this compound, a degradation product of the veterinary antibiotic Enrofloxacin, and Ciprofloxacin, a closely related and widely used fluoroquinolone antibiotic. The information presented is based on a validated stability-indicating reverse-phase HPLC method, ensuring the data's reliability and relevance for research and quality control purposes.
Data Summary
The following table summarizes the key quantitative parameters for the HPLC analysis of this compound and Ciprofloxacin, derived from a stability-indicating RP-HPLC method. This method allows for the simultaneous determination of Enrofloxacin and its degradation products, including this compound and Ciprofloxacin.
| Parameter | This compound | Ciprofloxacin | Reference |
| Retention Time (min) | Approx. 3.5 | Approx. 14.5 | [1][2] |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated, but method is sensitive for impurities | Not explicitly stated, but method is sensitive for impurities | [1][2] |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated, but method is validated for impurity quantification | Not explicitly stated, but method is validated for impurity quantification | [1][2] |
| Linearity (Concentration Range) | Validated for impurity levels | Validated for impurity levels | [1][2] |
| Accuracy (% Recovery) | High recovery for spiked samples | High recovery for spiked samples | [1][2] |
Experimental Protocol
The following experimental protocol is based on the stability-indicating RP-HPLC method for the simultaneous estimation of Enrofloxacin and its degradation products.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.1% (v/v) Triethylamine (TEA) in 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer, with the pH adjusted to 2.5 using phosphoric acid.
-
Solvent B: Methanol.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 70 30 15 70 30 40 30 70 60 30 70 62 70 30 | 65 | 70 | 30 |
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of this compound and Ciprofloxacin in a suitable diluent (e.g., a mixture of the mobile phase). Prepare working standards by appropriate dilution of the stock solutions.
-
Sample Solution: For drug substance or product analysis, dissolve an accurately weighed amount of the sample in the diluent to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative HPLC analysis of this compound and Ciprofloxacin.
Chemical Structures
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Forced Degradation of Enrofloxacin and the Identification of Decarboxy Enrofloxacin
This guide provides a comprehensive analysis of the forced degradation of enrofloxacin, a widely used fluoroquinolone antibiotic in veterinary medicine. We present a comparative overview of its degradation under various stress conditions, with a particular focus on the identification and quantification of its primary degradation product, Decarboxy Enrofloxacin. This document is intended for researchers, scientists, and drug development professionals to understand the stability profile of enrofloxacin and to provide standardized methods for its analysis.
Comparative Analysis of Enrofloxacin Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Enrofloxacin, when subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, degrades to form several products. Among these, the decarboxylated impurity is a significant degradant.[1][2]
The following table summarizes the degradation of enrofloxacin and the formation of its impurities under different stress conditions.
| Stress Condition | Reagent/Parameters | Enrofloxacin Degradation (%) | This compound Formation (%) | Other Major Degradation Products Formed |
| Acidic Hydrolysis | 1N HCl, 60°C, 30 min | Significant Degradation | Present | Ethylenediamine impurity, Desfluoro impurity, Ciprofloxacin impurity, Chloro impurity, Fluoroquinolonic acid impurity |
| Basic Hydrolysis | 1N NaOH, 60°C, 30 min | Significant Degradation | Present | Ethylenediamine impurity, Desfluoro impurity, Ciprofloxacin impurity, Chloro impurity, Fluoroquinolonic acid impurity |
| Oxidative Degradation | 30% H₂O₂, 60°C, 30 min | Slight Degradation | Present | Ethylenediamine impurity, Desfluoro impurity, Ciprofloxacin impurity, Chloro impurity, Fluoroquinolonic acid impurity |
| Thermal Degradation | 105°C, 5 days | Stable | Not significant | Not significant |
| Photolytic Degradation | UV light | Degradation Observed | Present | Products of oxidative degradation of the piperazine side-chain, reductive defluorination, and fluorine solvolysis |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on enrofloxacin are provided below. These protocols are based on established and validated methods in the scientific literature.
Preparation of Stock and Standard Solutions
-
Enrofloxacin Stock Solution: Accurately weigh and dissolve about 50.0 mg of enrofloxacin in a 200 mL volumetric flask with the appropriate diluent (e.g., mobile phase) to obtain a concentration of 250 µg/mL.
-
Standard Solution for Analysis: Further dilute the stock solution to a suitable concentration for analysis (e.g., 6.25 µg/mL) with the mobile phase.[3]
Forced Degradation Procedures
-
Acid Degradation: To an equivalent of 136 mg of enrofloxacin, add 5 mL of 1N HCl. Reflux the mixture for 30 minutes at 60°C. After cooling to room temperature, neutralize the solution with 1N NaOH and dilute to a final volume of 100 mL with the diluent.[3]
-
Base Degradation: To an equivalent of 136 mg of enrofloxacin, add 5 mL of 1N NaOH. Reflux for 30 minutes at 60°C. After cooling, neutralize with 1N HCl and dilute to a final volume of 100 mL with the diluent.[3]
-
Oxidative Degradation: To an equivalent of 136 mg of enrofloxacin, add 5 mL of 30% hydrogen peroxide. Reflux for 30 minutes at 60°C. Cool to room temperature and dilute to a final volume of 100 mL with the diluent.[3]
-
Thermal Degradation: Expose the powdered enrofloxacin tablet to a temperature of 105°C for 5 days. After exposure, weigh an amount equivalent to 136 mg of enrofloxacin and dissolve it in 100 mL of the diluent.[3]
-
Photolytic Degradation: Expose the enrofloxacin sample to UV light. The specific duration and intensity of light should be controlled and monitored as per ICH Q1B guidelines. Prepare a solution of the exposed sample for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying enrofloxacin from its degradation products.
-
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (150 mm x 4.6 mm, 3 µm) or equivalent C18 column.[3]
-
Mobile Phase: A mixture of 1% orthophosphoric acid buffer (pH adjusted to 2.5 with triethylamine) and acetonitrile in a ratio of 800:200 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of enrofloxacin.
Caption: Experimental workflow for the forced degradation study of enrofloxacin.
Comparison with Other Degradation Products
Besides this compound, several other degradation products are formed under various stress conditions. A comparative understanding of these impurities is crucial for a complete stability profile.
-
Ciprofloxacin: A known active metabolite of enrofloxacin, ciprofloxacin is also observed as a degradation product under hydrolytic conditions. Its presence needs to be monitored due to its own pharmacological activity.
-
Desfluoro Enrofloxacin: This impurity is formed by the removal of the fluorine atom from the quinolone ring. Its formation is significant as the fluorine atom is crucial for the antibacterial activity of fluoroquinolones.
-
Ethylenediamine and Fluoroquinolonic Acid Impurities: These represent the cleavage of the piperazine ring and the core quinolone structure, respectively, indicating more extensive degradation of the parent molecule.[1][2]
The formation of these and other impurities relative to this compound depends on the specific stressor and the reaction conditions. The provided analytical method is capable of resolving enrofloxacin from these and other known impurities.[2]
Conclusion
This guide provides a framework for conducting and evaluating the forced degradation of enrofloxacin. The data and protocols presented highlight the formation of this compound as a key degradation product under various stress conditions. A thorough understanding of the degradation pathways and the ability to analytically distinguish between the parent drug and its impurities are critical for ensuring the quality, safety, and efficacy of enrofloxacin-containing pharmaceutical products.
References
- 1. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
Enrofloxacin Immunoassay: A Comparative Guide to Cross-Reactivity with Decarboxy Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of enrofloxacin immunoassays with its metabolite, decarboxy enrofloxacin. Understanding the specificity of these assays is critical for accurate quantification of enrofloxacin in research and drug development, as co-detection of metabolites can lead to an overestimation of the parent drug concentration. This guide presents available experimental data, detailed experimental protocols, and a discussion of alternative analytical methods.
Immunoassay Specificity: The Challenge of Metabolites
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is metabolized in the body to several compounds, primarily ciprofloxacin and to a lesser extent, decarboxylated forms. Immunoassays, which rely on the specific binding of antibodies to target molecules, can sometimes exhibit cross-reactivity with structurally similar metabolites. This is a significant consideration when evaluating drug efficacy, pharmacokinetics, and residue levels.
Structural Basis for Cross-Reactivity
The specificity of an antibody is determined by its ability to recognize the unique three-dimensional shape and chemical properties of its target antigen. Structurally similar molecules can sometimes fit into the same antibody binding site, leading to cross-reactivity.
Enrofloxacin and its metabolites, ciprofloxacin and this compound, share a common core fluoroquinolone structure. The primary difference between enrofloxacin and ciprofloxacin is the presence of an ethyl group on the piperazine ring in enrofloxacin. Decarboxylation, the removal of the carboxyl group, results in a more significant structural change.
Caption: Conceptual diagram of antibody binding.
Quantitative Cross-Reactivity Data
The following table summarizes published cross-reactivity data for enrofloxacin immunoassays with various fluoroquinolones. It is important to note the absence of specific data for this compound.
| Immunoassay Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Indirect Competitive ELISA | Enrofloxacin | Ciprofloxacin | 87% | [1] |
| Indirect Competitive ELISA | Enrofloxacin | Ciprofloxacin | >100% | |
| Lateral Flow Immunoassay | Enrofloxacin | Ciprofloxacin | Negligible | [2] |
| Fluorescence Polarization Immunoassay | Enrofloxacin | Ciprofloxacin | <2% | [3] |
| Indirect Competitive ELISA | Enrofloxacin | Norfloxacin | ~100% | |
| Indirect Competitive ELISA | Enrofloxacin | Ofloxacin | <10% |
Note: The high degree of variability in cross-reactivity with ciprofloxacin highlights the dependence on the specific antibody used in the assay. The lack of data for this compound necessitates careful validation if its presence is suspected in samples.
Alternative Analytical Methods
For applications requiring high specificity and the ability to distinguish between enrofloxacin and its metabolites, alternative analytical methods are recommended.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by detection (e.g., UV, fluorescence). | High specificity, can separate and quantify multiple analytes in a single run. | Requires more complex sample preparation, longer analysis time, and more expensive equipment than ELISA. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis for identification and quantification. | Very high sensitivity and specificity, considered the gold standard for confirmatory analysis. | High equipment and operational costs, requires skilled operators. |
Experimental Protocols
Indirect Competitive ELISA for Enrofloxacin Detection
This protocol provides a general framework for an indirect competitive ELISA. Specific parameters such as antibody and antigen concentrations, and incubation times, should be optimized for each specific assay.
Materials:
-
Enrofloxacin standard
-
Anti-enrofloxacin antibody
-
Enrofloxacin-protein conjugate (for coating)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., PBST with 1% BSA)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
Caption: Indirect Competitive ELISA Workflow.
-
Coating: Dilute the enrofloxacin-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Competitive Reaction: Wash the plate three times. Add 50 µL of enrofloxacin standard or sample and 50 µL of diluted anti-enrofloxacin antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times.
-
Secondary Antibody: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of enrofloxacin is inversely proportional to the signal.
Sample Preparation (Tissue)
-
Homogenize 1 g of tissue with 4 mL of an appropriate extraction solvent (e.g., 70% methanol).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and dilute with an appropriate buffer (e.g., 1X Sample Extraction Buffer) before analysis.
Conclusion
The cross-reactivity of enrofloxacin immunoassays with its metabolites, particularly ciprofloxacin, is a critical factor to consider for accurate drug quantification. While specific data for this compound is lacking, its structural similarity to the parent compound suggests a potential for cross-reactivity. For research and development applications that demand high specificity, the use of chromatographic methods such as HPLC or LC-MS/MS is strongly recommended. When using immunoassays, it is imperative to validate the assay for the specific sample matrix and to be aware of the potential for overestimation of enrofloxacin concentrations due to the presence of cross-reactive metabolites.
References
Unraveling the Cellular Impact: A Comparative Analysis of Enrofloxacin and its Degradation Products' Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of a pharmaceutical compound is paramount. This guide provides an objective comparison of the cytotoxicity of the widely used veterinary antibiotic, enrofloxacin, and its various degradation products. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for assessing the environmental and biological risks associated with enrofloxacin and its transformation products.
Enrofloxacin, a fluoroquinolone antibiotic, is extensively used in veterinary medicine to treat bacterial infections. Following administration and release into the environment, enrofloxacin can be broken down into various degradation products through processes such as metabolism in animals, photolysis in water, and microbial degradation in soil and water. While the antibacterial efficacy of enrofloxacin is well-documented, the cytotoxic potential of its degradation products is a growing area of concern. Emerging research suggests that some of these byproducts may exhibit equal or even greater toxicity than the parent compound, posing potential risks to non-target organisms and human health.
Comparative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity of enrofloxacin and its key degradation products across various cell lines and organisms. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.
| Compound | Test System/Cell Line | Endpoint | Result | Incubation Time |
| Enrofloxacin | THLE-2 (Human Liver Epithelial) | IC50 | 13.11 µg/L | 72 h |
| Bovine Peripheral Lymphocytes | Cell Death | Induced at 50, 100, and 150 µg/mL | 24 h[1] | |
| Bovine Cumulus Cells | Cytotoxicity | Observed at 150 µg/mL | 24 h[1] | |
| Ciprofloxacin | THLE-2 (Human Liver Epithelial) | IC50 | 32.03 µg/L | 72 h |
| Photodegradation Product Mixture | Vibrio fischeri | Bioluminescence Inhibition | Increased to 67.2% (from initial) | 60 min |
| Hydroxylated Congeners (3-, 6-, and 8-hydroxyenrofloxacin) | - | Antibacterial Activity | No or very little residual activity | - |
Key Degradation Pathways and Product Formation
Enrofloxacin degrades through several pathways, leading to a variety of transformation products. The primary routes of degradation include:
-
Metabolism: The major metabolic pathway for enrofloxacin in animals is the de-ethylation of the piperazine ring to form ciprofloxacin , which is also a potent antibiotic.[2]
-
Photodegradation: Exposure to sunlight can lead to the formation of various photoproducts. Key reactions include decarboxylation, defluorination, and N-dealkylation of the piperazine ring.[3] Studies have shown that the mixture of these photoproducts can exhibit higher antibacterial activity than enrofloxacin itself.
-
Fungal Degradation: Certain fungi, such as the brown rot fungus Gloeophyllum striatum, can degrade enrofloxacin.[2] This process can lead to the formation of hydroxylated congeners, an isatin-type compound, an anthranilic acid derivative, 1-ethylpiperazine, a 7-amino congener, and desethylene-enrofloxacin.[4]
Below is a diagram illustrating the major degradation pathways of enrofloxacin.
Caption: Major degradation pathways of enrofloxacin.
Experimental Protocols
Accurate and reproducible experimental design is critical for comparing cytotoxicity. Below are detailed methodologies for two common assays used in the assessment of enrofloxacin and its degradation products.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of enrofloxacin or its degradation products. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Vibrio fischeri Bioluminescence Inhibition Assay
This bioassay is a rapid and sensitive method for assessing the acute toxicity of substances in aqueous samples.
Principle: The marine bacterium Vibrio fischeri naturally emits light as a byproduct of its metabolism. Toxic substances interfere with the metabolic processes of the bacteria, leading to a decrease in bioluminescence. The degree of light reduction is proportional to the toxicity of the sample.
Protocol:
-
Reagent Preparation: Rehydrate the lyophilized Vibrio fischeri bacteria according to the manufacturer's instructions. Prepare a saline solution (e.g., 2% NaCl) for sample dilution.
-
Sample Preparation: Prepare a dilution series of the test compounds (enrofloxacin and its degradation products) in the saline solution.
-
Assay Procedure:
-
Equilibrate the bacterial suspension and test samples to the assay temperature (typically 15°C).
-
Measure the initial luminescence of the bacterial suspension.
-
Add the test sample to the bacterial suspension and incubate for a specific period (e.g., 5, 15, or 30 minutes).
-
Measure the final luminescence after the incubation period.
-
-
Data Analysis: Calculate the percentage of luminescence inhibition for each sample concentration compared to a control (saline solution without the test compound). The EC50 (effective concentration causing 50% inhibition) can be determined from the dose-response curve.
Below is a diagram illustrating the workflow of a typical cytotoxicity assessment.
Caption: General workflow for assessing cytotoxicity.
Conclusion
The available data indicates that the degradation of enrofloxacin can lead to the formation of byproducts with altered toxicological profiles. While its primary metabolite, ciprofloxacin, also exhibits significant cytotoxicity, the complex mixture of photodegradation products has been shown to have increased antibacterial activity and can be more toxic to organisms like Vibrio fischeri than the parent compound. Conversely, some fungal degradation products appear to have reduced antibacterial activity.
This guide highlights the importance of considering the entire lifecycle of a pharmaceutical product, including its degradation pathways and the biological activity of its metabolites. For a comprehensive risk assessment, further research is needed to isolate and characterize the cytotoxicity of individual degradation products on a wider range of cell lines and organisms. Standardized testing protocols, such as those outlined here, are essential for generating comparable data that can inform regulatory decisions and guide the development of safer and more environmentally benign pharmaceuticals.
References
- 1. Cytotoxic and genotoxic effects induced by enrofloxacin-based antibiotic formulation Floxagen® in two experimental models of bovine cells in vitro: peripheral lymphocytes and cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of an Analytical Method for Decarboxy Enrofloxacin (Ciprofloxacin)
This comparison guide provides an objective analysis of the inter-laboratory validation of an analytical method for Decarboxy Enrofloxacin, also known as Ciprofloxacin, the primary metabolite of the veterinary drug Enrofloxacin. The guide is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues in food products of animal origin.
Comparison of Analytical Method Performance
The following table summarizes the key performance characteristics of the HPLC-UV method for the analysis of Ciprofloxacin in various matrices, as reported in different studies. Each study can be considered representative of a different "laboratory" for the purpose of this comparative analysis.
| Performance Parameter | Study 1 (Chicken Tissues) [1] | Study 2 (Pharmaceuticals) [2] | Study 3 (Serum & Aqueous Humour) [3] | Alternative Method: LC-MS/MS (Chicken) [4][5] | Alternative Method: Capillary Electrophoresis (Animal Tissues) [6][7][8] |
| Linearity Range | 0.0125 - 10 µg/mL | 1.56 - 50 µg/mL | 5 - 75 ng/mL | 0.01 - 20 µg/kg | 2 - 10 nmol/g |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | 0.997 - 0.999 | > 0.99 | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated | 97.4 - 104.3% | 99.2 - 99.7% | High | 85 - 115% |
| Precision (RSD%) | Not explicitly stated | < 5.15% (Intermediate) | < 0.4% | Not explicitly stated | < 15% |
| Limit of Detection (LOD) | < 0.0125 µg/mL | 0.11 µg/mL | < 5 ng/mL | 0.01 - 0.05 µg/kg | Not Reported |
| Limit of Quantitation (LOQ) | 0.0125 µg/mL | 0.35 µg/mL | < 10 ng/mL | 0.01 - 0.11 µg/kg | 0.11 - 0.27 ppm |
Experimental Protocols
The methodologies employed in the validation studies, while generally similar, exhibit variations in sample preparation and chromatographic conditions.
Validated HPLC-UV Method for Chicken Tissues
This protocol is based on the method described for the analysis of Ciprofloxacin in chicken tissues[1].
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Homogenize 5 grams of tissue.
-
Add 5 mL of a 25 mM phosphoric acid:acetonitrile (30:70 v/v) solution and shake for 30 seconds.
-
Centrifuge the sample at 4500 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Adjust the pH of the acetonitrile extract to 7.0 with 0.1 N NaOH.
-
Use 1 mL of the extract for the DLLME procedure.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05M NaH2PO4 at pH 2.5).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 278 nm.
Alternative Method: LC-MS/MS for Chicken Meat
This protocol provides a more sensitive and selective alternative to HPLC-UV[4][5].
1. Sample Preparation:
-
Homogenize approximately 150 g of the chicken sample.
-
Weigh 500 mg of the homogenized sample into a centrifuge tube.
-
Add an internal standard solution and an extraction solvent (e.g., acetonitrile:2% trichloroacetic acid).
-
Vortex and centrifuge the sample.
-
Filter the supernatant before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
LC System: Coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of solvents such as water with formic acid and acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific detection of precursor and product ions of Ciprofloxacin.
Visualizations
References
- 1. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis w… [ouci.dntb.gov.ua]
Navigating the Analytical Maze: A Comparative Guide to Determining the Relative Response Factor of Decarboxy Enrofloxacin in HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is paramount to ensuring safety and efficacy. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for determining the relative response factor (RRF) of Decarboxy Enrofloxacin, a potential degradation product of the veterinary antibiotic Enrofloxacin. We delve into the experimental intricacies of the primary HPLC method and contrast it with alternative analytical techniques, offering a clear perspective on the available methodologies.
The Primary Approach: Reversed-Phase HPLC with UV Detection
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method stands as a robust and widely accepted technique for the simultaneous determination of Enrofloxacin and its degradation products, including this compound.[2]
Experimental Protocol: A Detailed Look
One validated method provides a clear protocol for this analysis.[2]
Table 1: Chromatographic Conditions for the Analysis of Enrofloxacin and its Impurities
| Parameter | Condition |
| Column | Kromasil C-18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase A | 10 mM KH2PO4 with 0.1% (v/v) Triethylamine (pH adjusted to 2.5 with orthophosphoric acid) |
| Mobile Phase B | Methanol |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 35 | |
| 55 | |
| 60 | |
| 65 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm for Fluoroquinolonic acid and Decarboxylated impurities; 278 nm for Enrofloxacin and other impurities |
| Injection Volume | 10 μL |
| Diluent | Citrate buffer (pH 4.0) and Methanol in a 50:50 ratio |
Source: Chakravarthy et al., 2015[2]
Determination of the Relative Response Factor (RRF)
The RRF is established by comparing the slope of the calibration curve of the impurity to that of the API.[1] A study by Chakravarthy et al. (2015) determined the RRF of this compound to be 1.22 relative to Enrofloxacin using the slope method.[2]
The following diagram illustrates the workflow for determining the RRF using the slope method.
Caption: Workflow for RRF determination using the slope method.
Alternative Analytical Methods: A Comparative Overview
While HPLC with UV detection is a cornerstone for impurity analysis, other techniques can also be employed for the quantification of Enrofloxacin and its related substances. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
Table 2: Comparison of Analytical Methods for Enrofloxacin and its Impurities
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning of analytes between a stationary and a mobile phase, with detection based on UV absorbance.[3][4][5] | - High resolution and specificity for separating complex mixtures. - Well-established and validated methods are available. - Suitable for quantitative analysis of impurities. | - May require extensive method development. - Can be time-consuming. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.[6][7] | - Simple, rapid, and cost-effective. - Useful for the quantification of the main component. | - Lacks the specificity to resolve and quantify individual impurities in a mixture. - Susceptible to interference from other components that absorb at the same wavelength. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for detection and quantification. | - Extremely high sensitivity and selectivity. - Can identify and quantify trace levels of impurities. - Provides structural information for unknown impurities. | - Higher equipment and operational costs. - Requires more specialized expertise. |
The logical relationship for selecting an appropriate analytical method is depicted in the following diagram.
Caption: Decision tree for analytical method selection.
Regulatory Context and Importance of Impurity Profiling
Regulatory bodies such as the European Medicines Agency (EMA) provide guidelines on setting specifications for related impurities in antibiotics.[8] While specific limits for this compound are not universally defined and may vary based on the product and its intended use, the general principle is to control impurities to a level that is safe and does not affect the stability or efficacy of the drug product. The accurate determination of the RRF is crucial for adhering to these regulatory expectations and ensuring patient safety.
Conclusion
The determination of the relative response factor for this compound is a critical aspect of quality control for Enrofloxacin-containing pharmaceutical products. While RP-HPLC with UV detection remains the primary and most robust method for this purpose, offering the necessary specificity and resolution, alternative methods like UV-Vis spectrophotometry and LC-MS/MS present their own advantages for specific applications. This guide provides the necessary experimental details and comparative insights to aid researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs, ultimately contributing to the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. rjptonline.org [rjptonline.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ema.europa.eu [ema.europa.eu]
Comparative Analysis of Decarboxy Enrofloxacin (Ciprofloxacin) as an Impurity in Enrofloxacin Formulations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Quantifying a Key Related Substance in Veterinary Formulations.
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is known to have ciprofloxacin as its primary active metabolite. Ciprofloxacin, also known as decarboxy enrofloxacin, is also a recognized impurity that can be present in enrofloxacin formulations due to synthesis processes or degradation. The presence and concentration of this related substance are critical quality attributes, as variations can impact the product's efficacy and safety. This guide provides a comparative overview of the levels of this compound found in various enrofloxacin preparations, supported by detailed experimental methodologies for its quantification.
Data on this compound Levels
Direct comparative studies quantifying the levels of this compound (ciprofloxacin) as an impurity across a wide range of commercial enrofloxacin formulations are not extensively available in recent public literature. However, a key surveillance study highlighted the potential for significant variation between different brands.
The following table illustrates how data on this compound levels in different enrofloxacin formulations could be presented. The values provided are hypothetical and serve as a template for presenting results from a comparative analysis.
| Formulation ID | Formulation Type | Labeled Enrofloxacin Concentration | This compound (Ciprofloxacin) Level (% of Labeled Enrofloxacin) |
| Brand A | Injectable Solution | 100 mg/mL | 0.15% |
| Brand B | Injectable Solution | 100 mg/mL | 0.78% |
| Brand C | Tablet | 50 mg | < 0.05% (Below Limit of Quantification) |
| Brand D | Oral Solution | 50 mg/mL | 1.20% |
| Brand E (Reference) | Injectable Solution | 100 mg/mL | 0.10% |
Experimental Protocols
The quantification of this compound (ciprofloxacin) as an impurity in enrofloxacin formulations is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology based on established and validated stability-indicating HPLC methods.
Objective:
To develop and validate a stability-indicating HPLC method for the simultaneous determination of enrofloxacin and its related substance, this compound (ciprofloxacin), in veterinary drug formulations.
Materials and Reagents:
-
Enrofloxacin Reference Standard
-
Ciprofloxacin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
Triethylamine (HPLC Grade)
-
Purified Water (HPLC Grade)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, a solution of 0.025M phosphoric acid, with the pH adjusted to 3.0 using triethylamine, and acetonitrile in a ratio of 87:13 (v/v).[3]
-
Flow Rate: 1.0 - 1.5 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 280 nm[4]
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve enrofloxacin and ciprofloxacin reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration that is appropriate for the expected levels of the active ingredient and the impurity.
-
Sample Preparation (for Injectable Solutions): Dilute a known volume of the enrofloxacin injectable solution with the mobile phase to obtain a theoretical enrofloxacin concentration within the calibration range.
-
Sample Preparation (for Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of enrofloxacin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then dilute to a suitable concentration. Filter the solution through a 0.45 µm filter before injection.
Method Validation:
The analytical method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness to ensure reliable results.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound in enrofloxacin formulations.
References
For researchers, scientists, and drug development professionals, the accurate quantification of the veterinary antibiotic enrofloxacin and its primary metabolite, ciprofloxacin, is paramount for ensuring food safety and therapeutic efficacy. This guide provides a comprehensive literature review and an objective comparison of various analytical methodologies, complete with experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, necessitates rigorous monitoring to prevent its residues from entering the human food chain and to ensure proper dosage in animal treatment.[1] A variety of analytical techniques have been developed and validated for the detection and quantification of enrofloxacin and its related substances in diverse matrices such as milk, meat, and water.[2][3][4] This guide delves into the most prominent methods, including chromatographic, electrophoretic, spectroscopic, and electrochemical approaches, presenting their performance characteristics in a comparative framework.
Chromatographic Methods: The Gold Standard
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stand as the gold-standard techniques for the analysis of enrofloxacin due to their high sensitivity, specificity, and ability to handle complex sample matrices.[5][6]
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely adopted method for the routine analysis of enrofloxacin.[7][8][9] Reversed-phase chromatography using a C18 column is the most common separation technique.[7][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for trace residue analysis and confirmation.[11][12][13] This technique is particularly valuable for identifying and quantifying enrofloxacin and its metabolites in complex biological samples.[11]
A generalized workflow for the chromatographic analysis of enrofloxacin involves sample preparation, chromatographic separation, and detection.
References
- 1. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. entomoljournal.com [entomoljournal.com]
- 5. joghr.org [joghr.org]
- 6. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of ciprofloxacin, enrofloxacin, doxycycline, and chloramphenicol residues in poultry, red meat, and fish by high-performance liquid chromatography ultraviolet method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Decarboxy Enrofloxacin Reference Material
For Researchers, Scientists, and Drug Development Professionals
The purity of a reference standard is paramount for accurate analytical measurements, ensuring the reliability of experimental data in drug development, quality control, and research. Decarboxy Enrofloxacin, an impurity and metabolite of the veterinary antibiotic Enrofloxacin, serves as a critical reference material for impurity profiling and degradation studies.[1][2][3] This guide provides a comparative overview of two principal analytical methods for assessing the purity of this compound reference material: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology Comparison: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for purity determination due to its precision and reliability.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity, making it invaluable for identifying and quantifying trace-level impurities.[5][6]
A direct comparison highlights the strengths of each method in the context of purity assessment for a this compound reference standard.
Table 1: Comparison of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detected by UV absorbance. | Separation based on polarity, detected by mass-to-charge ratio. |
| Primary Use | Quantitative analysis and purity determination. | Qualitative identification and quantification of impurities. |
| Sensitivity | Good (µg/mL range).[7] | Excellent (ng/L range).[5] |
| Specificity | Good, but co-eluting compounds can interfere. | Excellent, provides molecular weight information.[6] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise | Requires moderate operator skill. | Requires advanced operator expertise for method development and data interpretation. |
Illustrative Purity Assessment Data
To illustrate the application of these methods, two hypothetical batches of this compound reference material were analyzed. Batch A represents a high-purity standard, while Batch B contains additional low-level impurities.
Table 2: Purity Profile of this compound - Batch A
| Analytical Method | Main Peak (this compound) | Impurity 1 (Enrofloxacin) | Impurity 2 (Unknown) | Calculated Purity |
| HPLC (% Peak Area) | 99.85% | 0.10% | 0.05% | 99.85% |
| LC-MS (% Area) | 99.88% | 0.09% | 0.03% | 99.88% |
Table 3: Purity Profile of this compound - Batch B
| Analytical Method | Main Peak (this compound) | Impurity 1 (Enrofloxacin) | Impurity 2 (Unknown, m/z 332.1) | Impurity 3 (Unknown, m/z 346.2) | Calculated Purity |
| HPLC (% Peak Area) | 99.10% | 0.45% | 0.45% (Co-eluted with Impurity 3) | Not Resolved | 99.10% |
| LC-MS (% Area) | 99.25% | 0.48% | 0.15% | 0.12% | 99.25% |
Note: The data presented in Tables 2 and 3 are for illustrative purposes only and do not represent actual experimental results.
As demonstrated, while HPLC provides a reliable purity value, LC-MS offers the distinct advantage of resolving and providing mass information for co-eluting impurities, which is critical for comprehensive characterization.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. The following are representative methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for Enrofloxacin and related fluoroquinolone compounds.[7][8]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) or a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile or methanol.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 20 µL.[8]
-
Sample Preparation: Accurately weigh and dissolve the this compound reference material in the mobile phase to a final concentration of approximately 10 µg/mL.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the identification and quantification of trace impurities.[5][10]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
MS Detection: Positive ion mode (ESI+).
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Sample Preparation: Prepare a stock solution of the reference material in a suitable solvent (e.g., methanol) and dilute with the initial mobile phase to a concentration of approximately 1 µg/mL.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the comprehensive evaluation of a reference material. The following diagram outlines the logical workflow for assessing the purity of this compound.
Understanding Enrofloxacin Degradation
This compound is a known degradation product of Enrofloxacin.[11] Understanding the degradation pathways is crucial for identifying potential impurities in the reference material.
References
- 1. This compound | C18H22FN3O | CID 56658042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medkoo.com [medkoo.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Validation method for determining enrofloxacin and tylosin levels in broiler liver, kidney, and muscle using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Decarboxy Enrofloxacin
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical waste. This guide provides essential safety and logistical information for the proper disposal of Decarboxy Enrofloxacin, a known impurity and degradation product of the fluoroquinolone antibiotic, Enrofloxacin. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound, like its parent compound, should be treated as hazardous chemical waste. Improper disposal, such as discharge into the sewer system, can contribute to environmental contamination and the development of antibiotic resistance. Therefore, it is imperative that this compound be chemically degraded to non-hazardous byproducts before final disposal.
Immediate Safety and Handling
Before initiating any disposal protocol, consult the Safety Data Sheet (SDS) for this compound and/or Enrofloxacin. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and degradation procedures should be performed within a certified chemical fume hood.
Disposal Plan: A Step-by-Step Guide
The recommended approach for the disposal of this compound involves chemical degradation through Advanced Oxidation Processes (AOPs). These methods utilize highly reactive hydroxyl radicals to break down the complex molecular structure of the antibiotic into simpler, non-hazardous compounds.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound (e.g., unused stock, contaminated labware, reaction residues) in a dedicated, clearly labeled, and chemically compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.
2. Chemical Degradation (Choose one of the protocols below):
-
Fenton Oxidation: This method uses a solution of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals.
-
Ozonation: This process involves bubbling ozone gas through the aqueous waste solution.
-
Photocatalytic Degradation: This technique utilizes a semiconductor catalyst (like Titanium Dioxide) and a UV light source.
3. Neutralization and Verification:
-
After the degradation reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid or base (e.g., sodium hydroxide or hydrochloric acid).
-
Where feasible and required by institutional protocols, verify the degradation of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Final Disposal:
-
Even after degradation, the treated solution should be collected in a hazardous waste container.
-
Arrange for pickup and final disposal by your institution's licensed hazardous waste management provider.
Quantitative Data for Degradation Processes
The following table summarizes key quantitative parameters for the effective degradation of Enrofloxacin, which are applicable to this compound.
| Parameter | Fenton Oxidation | Ozonation | Photocatalytic Degradation (TiO₂) |
| Reagent Concentration | Fe²⁺: 0.1 - 0.5 mM | Ozone Flow Rate: 0.5 - 2 g/h | TiO₂ Loading: 0.5 - 2.0 g/L |
| H₂O₂: 1 - 10 mM | |||
| pH | 2.5 - 3.5 | 3.0 - 9.0 | 4.0 - 9.0 |
| Reaction Time | 30 - 120 minutes | 30 - 90 minutes | 60 - 240 minutes |
| Temperature | Ambient | Ambient | Ambient |
| Typical Efficiency | >90% | >95% | >90% |
Experimental Protocols
Below are detailed methodologies for the chemical degradation of this compound waste in a laboratory setting. These protocols should be adapted to the specific concentration of your waste stream and institutional safety guidelines.
Protocol 1: Fenton Oxidation
-
Preparation: In a suitable glass reactor within a chemical fume hood, dilute the aqueous waste containing this compound to a concentration of 10-100 mg/L.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.
-
Catalyst Addition: Add a solution of ferrous sulfate (FeSO₄·7H₂O) to achieve a final Fe²⁺ concentration of 0.2 mM. Stir the solution to ensure homogeneity.
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide (H₂O₂) to the solution to reach a final concentration of 5 mM. Be cautious as the reaction can be exothermic.
-
Reaction: Allow the reaction to proceed for 60-120 minutes with continuous stirring.
-
Termination and Neutralization: Quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite. Adjust the pH to between 6.0 and 8.0 with sodium hydroxide.
-
Final Disposal: Transfer the treated solution to a designated hazardous waste container for collection.
Protocol 2: Ozonation
-
Setup: Place the aqueous waste solution in a gas-washing bottle or a similar reactor equipped with a gas dispersion tube. Ensure an off-gas trap containing a potassium iodide solution is in place to neutralize excess ozone.
-
pH Adjustment: Adjust the pH of the solution as required. While ozonation is effective over a wide pH range, a slightly acidic to neutral pH is often optimal.
-
Ozonation: Bubble ozone gas from an ozone generator through the solution at a constant flow rate.
-
Reaction: Continue the ozonation for 30-90 minutes. The reaction time will depend on the initial concentration of the contaminant and the efficiency of the ozone generator.
-
Termination: Turn off the ozone generator and purge the solution with nitrogen or air to remove any residual dissolved ozone.
-
Final Disposal: Transfer the treated solution to a designated hazardous waste container for collection.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By implementing these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem, reinforcing the high standards of scientific responsibility.
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Decarboxy Enrofloxacin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Decarboxy Enrofloxacin, a significant impurity of the fluoroquinolone antibiotic Enrofloxacin. The following procedural steps and recommendations are based on the safety data for the parent compound, Enrofloxacin, to ensure a comprehensive approach to safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment.[1] Based on the potential hazards associated with the parent compound, the following PPE is recommended:
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | The choice of protection should be based on the specific laboratory activity and the potential for eye or face contact. An emergency eye wash station must be readily accessible.[1] |
| Hand Protection | Nitrile or other impervious gloves. | If the material is dissolved in an organic solvent, select gloves that offer protection against that specific solvent.[1] |
| Body Protection | Laboratory coat. | Proper gowning and degowning practices should be followed to prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for brief or low-level exposure, while a self-contained breathing apparatus is recommended for intensive or prolonged exposure.[2] | To be used in case of inadequate ventilation or when there is a risk of inhaling dust, mists, or vapors.[1][3] |
Operational Plan: Handling and Storage
Handling: As a general precaution when working with USP materials, all contact and inhalation of dust, mists, and vapors should be avoided.[1] After handling, it is crucial to clean all equipment and work surfaces with a suitable detergent or solvent.[1] Always wash hands and other exposed skin thoroughly after removing gloves.[1]
Storage: Store this compound in a tightly sealed container.[1] The storage area should be cool, dry, and well-marked, away from foodstuffs and other drugs.[4] Containers should be clearly labeled, protected from light and physical damage, and kept sealed when not in use.[4]
Disposal Plan
Contaminated materials and the substance itself should be disposed of in accordance with all applicable federal, state, and local environmental regulations. For accidental spills, avoid generating dust.[1] The spilled material should be swept or vacuumed up and collected in a suitable container for disposal.[1] The affected surface should then be thoroughly cleaned to remove any residual contamination.[1]
Emergency Procedures
In the event of accidental exposure, follow these steps:
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.
-
Inhalation: Move the individual to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately.[3]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended operational and emergency workflows.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Caption: A diagram detailing the immediate actions to take in case of accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
